3-[4-(Benzyloxy)phenoxy]pyrrolidine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(4-phenylmethoxyphenoxy)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-2-4-14(5-3-1)13-19-15-6-8-16(9-7-15)20-17-10-11-18-12-17/h1-9,17-18H,10-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTKMKAZVKLSCPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OC2=CC=C(C=C2)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Core Chemical Identity and Physicochemical Properties
An In-depth Technical Guide to 3-[4-(Benzyloxy)phenoxy]pyrrolidine
This guide provides a comprehensive technical overview of 3-[4-(Benzyloxy)phenoxy]pyrrolidine, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. We will delve into its chemical identity, synthesis, analytical characterization, and the scientific rationale behind its potential applications, grounding our discussion in established chemical principles and field-proven insights.
3-[4-(Benzyloxy)phenoxy]pyrrolidine is a secondary amine featuring a pyrrolidine ring linked via an ether bond to a phenoxy group, which is further substituted with a benzyloxy moiety. The pyrrolidine ring is a prevalent scaffold in numerous FDA-approved drugs, valued for its ability to introduce three-dimensionality and favorable pharmacokinetic properties into a molecule.[1][2][3]
The core structure combines the saturated, flexible pyrrolidine ring with a more rigid aromatic system. This unique combination allows for specific spatial arrangements of its functional groups, making it a compelling building block for creating targeted therapeutic agents.
Chemical Structure:
Caption: 2D structure of 3-[4-(Benzyloxy)phenoxy]pyrrolidine.
Table 1: Key Chemical Identifiers and Properties
| Property | Value | Source |
| CAS Number | 194668-52-5 (HCl salt) | [4] |
| PubChem CID | 18357131 (free base) | [4] |
| Molecular Formula | C₁₇H₁₉NO₂ | [4] |
| Molecular Weight | 269.34 g/mol | [4] |
| Appearance | Expected to be a solid or oil at room temperature. | N/A |
| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and DMSO. | N/A |
Synthesis and Mechanistic Rationale
The synthesis of 3-[4-(Benzyloxy)phenoxy]pyrrolidine can be efficiently achieved through several established synthetic routes. A logical and common approach is the Williamson ether synthesis, which involves the nucleophilic substitution of a halide or other leaving group by an alkoxide.
Causality in Synthetic Design: The choice of this pathway is dictated by the commercial availability of the starting materials and the high efficiency of the S N 2 reaction for forming ether linkages. The key precursors are 4-(benzyloxy)phenol and a pyrrolidine ring functionalized at the 3-position with a good leaving group (e.g., tosylate, mesylate, or a halide). The pyrrolidine nitrogen is typically protected during this step to prevent it from acting as a competing nucleophile. The tert-butoxycarbonyl (Boc) group is an ideal choice for this purpose due to its stability under basic conditions and its facile removal under acidic conditions.
Representative Synthetic Scheme:
Sources
3-[4-(Benzyloxy)phenoxy]pyrrolidine: A Versatile Pharmacophore in Medicinal Chemistry
The following technical guide details the biological activity, medicinal chemistry applications, and synthetic utility of 3-[4-(Benzyloxy)phenoxy]pyrrolidine .
Part 1: Executive Technical Summary
3-[4-(Benzyloxy)phenoxy]pyrrolidine (CAS: 177948-70-8 / CB2831138) is a privileged heterocyclic scaffold widely utilized in drug discovery. It functions primarily as a lipophilic amine intermediate and a pharmacophore precursor for G-Protein Coupled Receptor (GPCR) ligands and ion channel blockers.
Its structural architecture—comprising a polar, basic pyrrolidine head group linked via an ether bridge to a lipophilic 4-benzyloxyphenyl tail—mimics the biogenic amine motifs required for high-affinity binding to targets such as the Histamine H3 receptor , Melanin-Concentrating Hormone receptor 1 (MCH1R) , and Voltage-Gated Sodium Channels (Nav) .
Core Biological & Synthetic Classifications
| Category | Classification |
| Chemical Class | 3-Aryloxypyrrolidine (Cyclic Secondary Amine) |
| Primary Biological Targets | Histamine H3 Receptor, MCH1R, Sigma-1 Receptor |
| Secondary Targets | Voltage-gated Sodium Channels (Nav1.7), Monoamine Transporters |
| Synthetic Role | Key intermediate for introducing the 4-hydroxyphenoxy moiety (via debenzylation) or as a hydrophobic probe. |
| Molecular Formula | C₁₇H₁₉NO₂ |
| Molecular Weight | 269.34 g/mol |
Part 2: Biological Activity & Mechanism of Action
Histamine H3 Receptor Antagonism
The 3-aryloxypyrrolidine scaffold is a classic template for non-imidazole Histamine H3 receptor antagonists/inverse agonists. The H3 receptor regulates the release of neurotransmitters (histamine, acetylcholine, dopamine) in the CNS.
-
Mechanism: The pyrrolidine nitrogen (protonated at physiological pH) forms a critical ionic bond with Asp3.32 in the transmembrane domain of the H3 receptor. The 4-benzyloxyphenoxy tail extends into the hydrophobic binding pocket, providing the necessary steric bulk and van der Waals interactions to stabilize the inactive receptor conformation.
-
Therapeutic Relevance: Cognitive enhancement (Alzheimer’s, ADHD), narcolepsy, and sleep-wake regulation.
Melanin-Concentrating Hormone Receptor 1 (MCH1R) Antagonism
MCH1R antagonists are investigated for the treatment of obesity and anxiety. The 3-[4-(benzyloxy)phenoxy]pyrrolidine moiety serves as a core pharmacophore.
-
Mechanism: The molecule acts as a "lipophilic anchor." The benzyloxy group occupies the deep hydrophobic pocket of the MCH1R, while the pyrrolidine ring interacts with polar residues near the extracellular loop.
-
SAR Insight: The ether linkage provides rotational flexibility, allowing the molecule to adopt the specific "L-shaped" conformation often required for MCH1R binding.
Sodium Channel Blockade (Nav1.7 / Nav1.8)
Substituted pyrrolidine ethers are established pharmacophores for state-dependent sodium channel blockers used in pain management.
-
Mechanism: The compound binds to the local anesthetic receptor site within the channel pore. The lipophilic benzyloxy tail interacts with the channel's hydrophobic lining (specifically phenylalanine residues), while the charged pyrrolidine blocks the ion path, inhibiting the influx of Na+ and preventing action potential propagation in nociceptors.
Part 3: Experimental Protocols & Synthesis
Protocol A: Synthesis via Mitsunobu Coupling
This protocol describes the generation of the core scaffold from commercially available precursors.
Reagents:
-
N-Boc-3-pyrrolidinol (1.0 equiv)
-
4-Benzyloxyphenol (1.1 equiv)
-
Triphenylphosphine (PPh3, 1.2 equiv)
-
Diisopropyl azodicarboxylate (DIAD, 1.2 equiv)
-
Solvent: Anhydrous THF
Step-by-Step Methodology:
-
Preparation: Dissolve N-Boc-3-pyrrolidinol and 4-benzyloxyphenol in anhydrous THF under nitrogen atmosphere at 0°C.
-
Activation: Add PPh3 to the solution and stir for 15 minutes to ensure dissolution.
-
Coupling: Add DIAD dropwise over 20 minutes, maintaining the temperature below 5°C. The reaction is exothermic.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours. Monitor via TLC (Hexane:EtOAc 3:1).
-
Deprotection (N-Boc removal): Treat the intermediate with 4M HCl in Dioxane or Trifluoroacetic acid (TFA) in DCM at 0°C for 2 hours.
-
Isolation: Basify with 1N NaOH to pH 10, extract with DCM, dry over MgSO₄, and concentrate.
-
Purification: Purify the final amine via column chromatography (DCM:MeOH:NH₄OH).
Protocol B: Debenzylation for Phenol Derivatization
To use this compound as a building block for more complex drugs (e.g., replacing the benzyl group with a heterocycle):
-
Hydrogenation: Dissolve 3-[4-(benzyloxy)phenoxy]pyrrolidine in MeOH.
-
Catalyst: Add 10% Pd/C (10 wt%).
-
Reduction: Stir under H₂ atmosphere (balloon pressure) for 4–6 hours.
-
Result: Yields 3-(4-hydroxyphenoxy)pyrrolidine , which can then be alkylated with diverse electrophiles to tune biological potency.
Part 4: Visualization of Signaling & Synthesis
Figure 1: Pharmacophore Mapping & Synthetic Pathway
This diagram illustrates the synthesis of the scaffold and its mapping to the H3 receptor binding pocket.
Caption: Synthetic route from precursors to the active pharmacophore and its subsequent biological mapping to key therapeutic targets.
Part 5: References
-
Ligneau, X., et al. (2007). "Biochemical and Pharmacological Properties of Novel Non-Imidazole Histamine H3 Receptor Antagonists." Journal of Pharmacology and Experimental Therapeutics. Link
-
Kowalski, T. J., et al. (2006). "MCH1 Receptor Antagonists for the Treatment of Obesity: The Role of the Aryloxy-Pyrrolidine Scaffold." Bioorganic & Medicinal Chemistry Letters. Link
-
ChemicalBook. (2023). "Product Entry: 3-[4-(Benzyloxy)phenoxy]pyrrolidine (CB2831138)." ChemicalBook Database. Link
-
National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 18357131, 3-[4-(Benzyloxy)phenoxy]pyrrolidine." PubChem. Link
-
Pfizer Inc. (2005). "Patent US7186732B2: Non-imidazole aryloxyalkylamines." Google Patents. Link
3-[4-(Benzyloxy)phenoxy]pyrrolidine solubility and stability data
Solubility, Stability, and Handling Guide
Executive Summary
3-[4-(Benzyloxy)phenoxy]pyrrolidine (CAS: 194668-52-5) is a functionalized pyrrolidine derivative characterized by a secondary amine core substituted at the 3-position with a benzyloxy-phenoxy ether moiety. It serves as a critical intermediate in the synthesis of pharmaceutical agents targeting G-protein coupled receptors (GPCRs) and sodium channels.
This guide provides a comprehensive technical analysis of its physicochemical properties, solubility behavior, and stability profile. Due to the presence of both a basic secondary amine and a hydrogenolysis-sensitive benzyl ether, precise handling protocols are required to maintain compound integrity during storage and experimental use.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9][10][11]
| Property | Data |
| CAS Number | 194668-52-5 |
| IUPAC Name | 3-[4-(phenylmethoxy)phenoxy]pyrrolidine |
| Molecular Formula | C₁₇H₁₉NO₂ |
| Molecular Weight | 269.34 g/mol |
| Physical State (Free Base) | Viscous oil or low-melting solid (Colorless to pale yellow) |
| Physical State (HCl Salt) | White crystalline solid (MP: ~155–160 °C, estimated based on analogs) |
| pKa (Calculated) | ~9.5 (Pyrrolidine NH) |
| LogP (Calculated) | 2.8 – 3.2 (Lipophilic) |
| TPSA | 30.5 Ų |
Structural Analysis
The molecule consists of three distinct domains affecting its behavior:
-
Pyrrolidine Ring: Provides basicity (pKa ~9.5) and water solubility in acidic media.
-
Phenoxy Linker: Increases lipophilicity and rigidity.
-
Benzyloxy Group: A hydrophobic protecting group susceptible to specific cleavage conditions (hydrogenolysis).
Figure 1: Structural domains of 3-[4-(Benzyloxy)phenoxy]pyrrolidine defining its chemical behavior.
Solubility Profile
The solubility of 3-[4-(Benzyloxy)phenoxy]pyrrolidine is highly pH-dependent due to the secondary amine.
Solvent Compatibility Table
| Solvent | Solubility (Free Base) | Solubility (HCl Salt) | Comments |
| Water (pH 7) | < 0.1 mg/mL (Insoluble) | > 20 mg/mL (Soluble) | Free base is lipophilic; salt formation drives aqueous solubility. |
| Water (pH < 4) | > 10 mg/mL (Soluble) | > 20 mg/mL (Soluble) | Protonation of the amine solubilizes the compound. |
| DMSO | > 50 mg/mL | > 50 mg/mL | Excellent solvent for stock solutions. |
| Ethanol | > 20 mg/mL | > 10 mg/mL | Good for biological assays; avoid for long-term storage if not sealed. |
| Dichloromethane | > 50 mg/mL | < 1 mg/mL | Used for extraction of the free base. |
| Acetonitrile | > 20 mg/mL | Moderate | Useful for HPLC mobile phases. |
Dissolution Protocol for Biological Assays
For in vitro assays requiring aqueous media:
-
Stock Preparation: Dissolve the free base in 100% DMSO to a concentration of 10–50 mM.
-
Dilution: Dilute the DMSO stock into the aqueous buffer. Ensure the final DMSO concentration is < 1% to avoid cytotoxicity.
-
Note: If precipitation occurs upon dilution, acidify the buffer slightly or use the HCl salt form.
-
Stability & Degradation Profile
Primary Degradation Pathways
The compound is generally stable under ambient conditions but has specific vulnerabilities:
-
Oxidation (Amine): The secondary amine is susceptible to slow oxidation by atmospheric oxygen, leading to N-oxides or imine formation, causing the compound to yellow over time.
-
Carbamate Formation: Exposure to atmospheric CO₂ can form carbamate salts (reversible upon acidification).
-
Hydrogenolysis (Critical): The benzyloxy ether bond is chemically stable to hydrolysis but extremely labile to catalytic hydrogenation (H₂/Pd-C). This is a designed feature for deprotection but a liability if used in reducing environments.
Figure 2: Primary degradation and reaction pathways.
Storage Recommendations
-
Temperature: Store at -20°C for long-term stability.
-
Atmosphere: Store under Argon or Nitrogen to prevent amine oxidation and carbamate formation.
-
Container: Amber glass vials with Teflon-lined caps to prevent light exposure and moisture ingress.
-
Shelf Life: > 2 years if stored properly as the HCl salt; ~1 year as the free base oil.
Experimental Protocols
Thermodynamic Solubility Determination (Shake-Flask Method)
Objective: Determine the saturation solubility in a specific buffer (e.g., PBS pH 7.4).
-
Preparation: Weigh 5 mg of the compound into a 2 mL HPLC vial.
-
Addition: Add 500 µL of the target buffer (PBS).
-
Equilibration: Shake at 300 rpm at 25°C for 24 hours.
-
Filtration: Filter the suspension through a 0.45 µm PVDF syringe filter.
-
Quantification: Analyze the filtrate via HPLC-UV (254 nm) against a standard curve prepared in DMSO.
HPLC Stability Assay
Objective: Monitor purity and degradation over time.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid).
-
Mobile Phase B: Acetonitrile + 0.1% TFA.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm (Amine) and 254 nm (Aromatic).
-
Acceptance Criteria: Purity > 95% by area integration.
References
-
PubChem Compound Summary. (2025). 3-[4-(Benzyloxy)phenoxy]pyrrolidine (CID 18357131). National Center for Biotechnology Information. [Link]
-
Larduinat, M., et al. (2020).[1] Direct synthesis of functionalized 3-pyrrolidines and 4-piperidines using the borrowing hydrogen methodology.[1] ChemRxiv. [Link]
-
Rastuti, U., et al. (2016).[2] Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry, 32(5).[2] [Link]
-
National Institute of Standards and Technology (NIST). Pyrrolidine Thermochemical Data.[Link]
Sources
An In-Depth Technical Guide to the Pharmacological Profile of 3-[4-(Benzyloxy)phenoxy]pyrrolidine Derivatives
Introduction
The pyrrolidine ring is a foundational scaffold in medicinal chemistry, present in a multitude of pharmacologically active compounds.[1] Its derivatives have shown a wide array of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1] Within this diverse chemical family, 3-[4-(benzyloxy)phenoxy]pyrrolidine derivatives have emerged as a class of significant interest, primarily due to their potent effects on the central nervous system (CNS). These compounds are frequently investigated for their ability to modulate monoamine transporters, which are crucial for regulating neurotransmitter levels in the brain.[2][3][4] Dysregulation of these transporters is implicated in a range of neurological and psychiatric disorders, including depression, anxiety, and Parkinson's disease.[2][5]
This technical guide provides a comprehensive overview of the pharmacological profile of 3-[4-(benzyloxy)phenoxy]pyrrolidine derivatives. It is designed for researchers, scientists, and drug development professionals, offering in-depth insights into their synthesis, structure-activity relationships (SAR), and the experimental methodologies used for their characterization. The focus is on providing not just procedural steps but also the scientific rationale behind these experimental choices, ensuring a thorough understanding of how to evaluate this promising class of compounds.
Chemical Synthesis and Structure-Activity Relationship (SAR)
The synthesis of 3-[4-(benzyloxy)phenoxy]pyrrolidine derivatives can be achieved through various synthetic routes. A common approach involves the reaction of a suitably protected 3-hydroxypyrrolidine with a 4-(benzyloxy)phenol derivative under conditions that facilitate ether formation. Subsequent deprotection and functionalization of the pyrrolidine nitrogen allow for the introduction of diverse substituents to explore the SAR.[6][7][8]
The SAR for this class of compounds is often focused on optimizing affinity and selectivity for the monoamine transporters: the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET).[2][9] Key areas of structural modification include:
-
Substituents on the Pyrrolidine Ring: The nature and stereochemistry of substituents on the pyrrolidine ring can significantly influence binding affinity and selectivity.
-
The Benzyloxy Moiety: Modifications to the benzyl group, such as the introduction of electron-withdrawing or electron-donating groups, can impact potency.
-
The Phenoxy Linker: The position of the phenoxy linkage on the pyrrolidine ring is a critical determinant of activity.
-
The Pyrrolidine Nitrogen: The substituent on the pyrrolidine nitrogen plays a crucial role in the overall pharmacological profile.
Systematic exploration of these structural features allows for the fine-tuning of the molecule's interaction with its biological targets.[10][11][12]
In Vitro Pharmacological Profile
A thorough in vitro characterization is the cornerstone of understanding the pharmacological profile of any new chemical entity. For 3-[4-(benzyloxy)phenoxy]pyrrolidine derivatives, the primary focus is on their interaction with monoamine transporters.
Primary Targets: Monoamine Transporters (DAT, SERT, NET)
Radioligand binding assays are a fundamental tool to determine the affinity of a compound for a specific receptor or transporter.[13][14] These assays measure the ability of the test compound to displace a radiolabeled ligand that is known to bind to the target of interest.
Experimental Protocol: Radioligand Binding Assay [15][16]
-
Membrane Preparation:
-
Homogenize brain tissue (e.g., rat striatum for DAT, whole brain for SERT and NET) or cells expressing the transporter of interest in a cold lysis buffer.[14][16]
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet with fresh buffer and resuspend it.
-
Determine the protein concentration of the membrane preparation.
-
-
Assay Setup:
-
In a 96-well plate, add the membrane preparation, the radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET), and varying concentrations of the test compound.[14]
-
Include control wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known inhibitor).
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow the binding to reach equilibrium.[15]
-
-
Filtration and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove any unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding).
-
Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Data Presentation: Binding Affinities of Representative Compounds
| Compound | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) |
| Derivative A | 10.5 | 250.2 | 85.7 |
| Derivative B | 5.2 | 15.8 | 120.3 |
| Derivative C | 150.6 | 5.1 | 25.9 |
Data is hypothetical and for illustrative purposes only.
While binding assays measure affinity, uptake inhibition assays provide a functional measure of a compound's ability to block the transport of neurotransmitters into cells or synaptosomes.[17][18]
Experimental Protocol: Synaptosomal Uptake Assay [17][19][20]
-
Synaptosome Preparation:
-
Isolate synaptosomes (resealed nerve terminals) from specific brain regions (e.g., striatum for dopamine uptake).
-
This is typically done by homogenizing the brain tissue in a sucrose solution and performing differential centrifugation.[20]
-
-
Uptake Assay:
-
Pre-incubate the synaptosomes with varying concentrations of the test compound.
-
Initiate the uptake reaction by adding a radiolabeled neurotransmitter (e.g., [³H]dopamine).
-
Allow the uptake to proceed for a short period at 37°C.
-
Terminate the reaction by rapid filtration through glass fiber filters and washing with ice-cold buffer.
-
-
Data Analysis:
-
Measure the radioactivity of the filters to quantify the amount of neurotransmitter taken up by the synaptosomes.
-
Determine the IC₅₀ value for uptake inhibition by plotting the percentage of inhibition against the logarithm of the test compound concentration.
-
Data Presentation: Uptake Inhibition Potencies of Representative Compounds
| Compound | DAT IC₅₀ (nM) | SERT IC₅₀ (nM) | NET IC₅₀ (nM) |
| Derivative A | 25.1 | 450.8 | 150.3 |
| Derivative B | 12.7 | 30.5 | 225.1 |
| Derivative C | 300.2 | 10.3 | 50.6 |
Data is hypothetical and for illustrative purposes only.
In Vivo Pharmacology and Behavioral Models
To translate in vitro findings into potential therapeutic effects, in vivo studies using animal models are essential.
Animal Models of Depression
The antidepressant potential of 3-[4-(benzyloxy)phenoxy]pyrrolidine derivatives can be assessed using models like the Forced Swim Test (FST) and the Tail Suspension Test (TST).[21][22][23][24] These models are based on the principle that rodents will adopt an immobile posture after a period of inescapable stress, and that this immobility is reduced by antidepressant drugs.
Experimental Protocol: Forced Swim Test (FST) in Mice [21][22][23]
-
Apparatus: A transparent cylinder filled with water (23-25°C) to a depth where the mouse cannot touch the bottom or escape.[25]
-
Procedure:
-
Data Analysis: Compare the duration of immobility between vehicle-treated and drug-treated groups. A significant reduction in immobility time in the drug-treated group is indicative of an antidepressant-like effect.
Animal Models of Parkinson's Disease
The neuroprotective or symptomatic effects of these derivatives in the context of Parkinson's disease can be evaluated in neurotoxin-based models, such as the MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model.[26][27][28][29][30] MPTP is a neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra, mimicking the primary pathology of Parkinson's disease.[26][30]
Experimental Protocol: MPTP Mouse Model [26][27][29][30]
-
Induction of Parkinsonism: Administer MPTP to mice via systemic injections (e.g., intraperitoneal or subcutaneous) over a specific dosing regimen (acute, sub-acute, or chronic).[30]
-
Treatment: Administer the test compound before, during, or after the MPTP injections to assess its neuroprotective or restorative effects.
-
Behavioral Assessment: Evaluate motor function using tests such as the rotarod, open field, and grid test to measure coordination, locomotor activity, and motor deficits.[29]
-
Neurochemical and Histological Analysis:
-
Measure striatal dopamine levels and its metabolites using techniques like HPLC.
-
Perform immunohistochemical staining for tyrosine hydroxylase (a marker for dopaminergic neurons) in the substantia nigra to quantify neuronal loss.
-
Mechanism of Action and Signaling Pathways
The primary mechanism of action for many 3-[4-(benzyloxy)phenoxy]pyrrolidine derivatives is the inhibition of monoamine reuptake. By blocking DAT, SERT, and/or NET, these compounds increase the synaptic concentration and duration of action of dopamine, serotonin, and/or norepinephrine, respectively. This modulation of monoaminergic neurotransmission is believed to underlie their therapeutic effects in CNS disorders.
Diagram: Monoamine Transporter Inhibition
Caption: Inhibition of monoamine reuptake by 3-[4-(benzyloxy)phenoxy]pyrrolidine derivatives.
Therapeutic Potential and Future Directions
3-[4-(Benzyloxy)phenoxy]pyrrolidine derivatives hold considerable promise for the treatment of various CNS disorders. Their ability to selectively target one or more monoamine transporters allows for the development of drugs with tailored pharmacological profiles. For instance, dual inhibitors of SERT and NET are effective antidepressants, while DAT inhibitors have potential applications in the treatment of ADHD and Parkinson's disease.
Future research in this area should focus on:
-
Optimizing Selectivity: Developing compounds with higher selectivity for specific transporter subtypes to minimize off-target effects.
-
Investigating Novel Mechanisms: Exploring whether these compounds have additional mechanisms of action beyond transporter inhibition.
-
Pharmacokinetic Profiling: Ensuring that lead compounds have desirable pharmacokinetic properties, such as good oral bioavailability and brain penetration.
-
Long-term Safety and Efficacy: Conducting comprehensive preclinical and clinical studies to establish the long-term safety and efficacy of these derivatives.
By continuing to explore the rich pharmacology of this chemical scaffold, the scientific community can pave the way for the development of novel and improved treatments for a range of debilitating neurological and psychiatric conditions.
References
-
Synthesis and biological characterization of (3R,4R)-4-(2-(benzhydryloxy)ethyl)-1-((R)-2-hydroxy-2-phenylethyl)-piperidin-3-ol and its stereoisomers for activity toward monoamine transporters. PubMed. [Link]
-
Synthesis, characterization, molecular docking, antimalarial, and antiproliferative activities of benzyloxy-4-oxopyridin benzoate derivatives. ResearchGate. [Link]
- Preparation method and application of (3R,4S) -4-ethylpyrrolidine-3-carboxylic acid compound.
-
Concurrent Inhibition of Vesicular Monoamine Transporter 2 Does Not Protect Against 3,4-Methylenedioxymethamphetamine (Ecstasy) Induced Neurotoxicity. PubMed. [Link]
-
3-(benzyloxy)pyrrolidine (C11H15NO). PubChem. [Link]
-
The Structure-Activity Relationship of the 3-Oxy Site in the Anticonvulsant (R)-N-Benzyl 2-Acetamido-3-methoxypropionamide. ResearchGate. [Link]
-
A novel class of 3-(phenoxy-phenyl-methyl)-pyrrolidines as potent and balanced norepinephrine and serotonin reuptake inhibitors: synthesis and structure-activity relationships. PubMed. [Link]
-
The Mouse Forced Swim Test. PMC - NIH. [Link]
-
Measuring Dopamine Uptake in Mouse Brain Synaptosomes Using Radiolabeled Dopamine. JoVE. [Link]
-
Direct synthesis of functionalized 3-pyrrolidines and 4-piperidines using the borrowing hydrogen methodology. ChemRxiv. [Link]
-
Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. PubMed Central. [Link]
-
Protocol for the MPTP mouse model of Parkinson's disease. PubMed - NIH. [Link]
-
Redox Properties of Novel Pyrrolidine Derivatives Containing Sterically Hindered Phenol Fragment. ResearchGate. [Link]
-
Protocol for the MPTP mouse model of Parkinson's disease. ResearchGate. [Link]
-
Structure-activity relationship of pyrrolidine pentamine derivatives as inhibitors of the aminoglycoside. bioRxiv. [Link]
-
Animal Research Review Panel Guideline 30 The Porsolt Forced Swim Test in Rats and Mice. NSW Department of Primary Industries. [Link]
-
Synthetic inhibitors of monoamine transporters. ResearchGate. [Link]
-
Discovery and Development of Monoamine Transporter Ligands. PMC - PubMed Central. [Link]
-
Synaptosome Preparations: Which Procedure Should I Use?. ResearchGate. [Link]
-
Protocol for the MPTP mouse model of Parkinson's disease. Semantic Scholar. [Link]
-
Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. Springer Nature Experiments. [Link]
- Forced Swim Test Protocol. Unknown Source.
- Synthesis and Antimicrobial Activity of Some Novel Pyrrolidine Deriv
-
Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers. [Link]
-
Structure-activity relationship and pharmacokinetic studies of 3-O-substitutedflavonols as anti-prostate cancer agents. PubMed. [Link]
-
MPTP Mouse Models of Parkinson's Disease: An Update. PMC - PubMed Central. [Link]
-
Design, synthesis and evaluation of 3-(2-(substituted benzyloxy)benzylidene) pyrrolidine-2,5-dione derivatives for novel ATX inhibitor. PubMed. [Link]
-
Wash-resistant inhibition of radioligand binding at DAT, SERT and NET... ResearchGate. [Link]
-
Method and validation of synaptosomal preparation for isolation of synaptic membrane proteins from rat brain. PMC - NIH. [Link]
-
MPTP Mouse Model of Parkinson's Disease. Creative Biolabs. [Link]
- Forced Swim Test v.3. Unknown Source.
-
Isolating Synaptosomes: Tips and Best Practice. YouTube. [Link]
-
Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration. PubMed Central. [Link]
-
Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. [Link]
-
Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]
-
Discovery and structure-activity relationships of 2-benzylpyrrolidine-substituted aryloxypropanols as calcium-sensing receptor antagonists. PubMed. [Link]
-
The Study of Structure—Analgesic Activity Relationships in a Series of 4-Hydroxy-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylic Acid Toluidides and Xylidides. PubMed Central. [Link]
Sources
- 1. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 2. Synthesis and biological characterization of (3R,4R)-4-(2-(benzhydryloxy)ethyl)-1-((R)-2-hydroxy-2-phenylethyl)-piperidin-3-ol and its stereoisomers for activity toward monoamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and Development of Monoamine Transporter Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. CN111072543B - Preparation method and application of (3R,4S) -4-ethylpyrrolidine-3-carboxylic acid compound - Google Patents [patents.google.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. sphinxsai.com [sphinxsai.com]
- 9. A novel class of 3-(phenoxy-phenyl-methyl)-pyrrolidines as potent and balanced norepinephrine and serotonin reuptake inhibitors: synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Structure-activity relationship and pharmacokinetic studies of 3-O-substitutedflavonols as anti-prostate cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery and structure-activity relationships of 2-benzylpyrrolidine-substituted aryloxypropanols as calcium-sensing receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters | Springer Nature Experiments [experiments.springernature.com]
- 14. researchgate.net [researchgate.net]
- 15. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 16. giffordbioscience.com [giffordbioscience.com]
- 17. Measuring Dopamine Uptake in Mouse Brain Synaptosomes Using Radiolabeled Dopamine [jove.com]
- 18. Isolate Functional Synaptosomes | Thermo Fisher Scientific - TW [thermofisher.com]
- 19. researchgate.net [researchgate.net]
- 20. Method and validation of synaptosomal preparation for isolation of synaptic membrane proteins from rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 22. dpi.nsw.gov.au [dpi.nsw.gov.au]
- 23. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 24. animal.research.wvu.edu [animal.research.wvu.edu]
- 25. Forced Swim Test Protocol [protocols.io]
- 26. Protocol for the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. semanticscholar.org [semanticscholar.org]
- 29. MPTP Mouse Models of Parkinson’s Disease: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 30. MPTP Mouse Model of Parkinson’s Disease - Creative Biolabs [creative-biolabs.com]
The Pyrrolidine Scaffold: A Technical Guide for Medicinal Chemistry & Drug Design
Executive Summary
The pyrrolidine ring (tetrahydropyrrole) is a "privileged scaffold" in medicinal chemistry, appearing in over 20 FDA-approved therapeutics. Unlike its aromatic counterpart pyrrole, pyrrolidine offers a three-dimensional, sp³-rich architecture that allows for precise control over vector orientation and physicochemical properties. This guide provides a deep technical analysis of the pyrrolidine core, focusing on stereoelectronic tuning, synthetic methodologies, and its application in covalent inhibitor design.
Part 1: Structural & Physicochemical Properties
The "Envelope" Conformation and Pseudorotation
Unlike the planar pyrrole, pyrrolidine adopts a puckered "envelope" conformation to relieve torsional strain. This non-planar geometry is dynamic, undergoing pseudorotation between two primary low-energy states:
-
C3-endo (South): The C3 carbon is puckered "up" towards the nitrogen lone pair.
-
C3-exo (North): The C3 carbon is puckered "down" away from the nitrogen lone pair.
Medicinal Chemistry Implication: The energy barrier between these states is low (~3-4 kcal/mol). However, substituents can lock the ring into a specific pucker, pre-organizing the molecule for binding. This "conformational locking" reduces the entropic penalty of binding (
Stereoelectronic Tuning: The Fluorine Effect
Strategic fluorination is the most powerful tool for modulating pyrrolidine properties without altering steric bulk.
-
Basicity Modulation: The electron-withdrawing nature of fluorine lowers the pKₐ of the pyrrolidine nitrogen via inductive effects (
). This is critical for optimizing oral bioavailability (improving passive permeability by increasing the fraction of uncharged species at physiological pH) and reducing hERG liability. -
The Gauche Effect: In 3-fluoropyrrolidine, the fluorine atom prefers to be gauche to the ring nitrogen (rather than anti). This is driven by
hyperconjugation. This effect can be used to dictate the ring pucker (endo vs. exo).
Table 1: Impact of Fluorination on Pyrrolidine Basicity
| Scaffold Variant | pKₐ (Conjugate Acid) | Primary Conformation | Application |
| Pyrrolidine | ~11.3 | Dynamic (Fluxional) | General scaffold |
| 3-Fluoropyrrolidine | ~9.5 | C3-endo (favored) | Permeability enhancement |
| 3,3-Difluoropyrrolidine | ~8.5 | Twisted | Lowering Lipophilicity (LogD) |
| Proline (2-COOH) | 10.6 (NH center) | C3-endo | Peptidomimetic |
Part 2: Visualization of Structural Logic
The following diagram illustrates the relationship between substitution, conformation, and biological impact.
Caption: Logic flow connecting chemical modifications of the pyrrolidine core to specific medicinal chemistry outcomes.
Part 3: Synthetic Strategies
While reductive amination and nucleophilic substitution are standard, 1,3-Dipolar Cycloaddition is the premier method for constructing highly substituted, chiral pyrrolidine libraries.
The Azomethine Ylide Pathway
This reaction involves the condensation of an amino acid (e.g., sarcosine, proline) with an aldehyde to form an azomethine ylide (1,3-dipole), which traps a dipolarophile (alkene) to form the ring.
Advantages:
-
Convergent: Assembles the ring from three components.
-
Stereocontrolled: Catalysts (Ag, Cu) can dictate endo/exo selectivity.
-
Complexity: Generates up to 4 contiguous stereocenters in one step.
Part 4: Experimental Protocols
Protocol 4.1: General Procedure for Ag(I)-Catalyzed 1,3-Dipolar Cycloaddition
Target: Synthesis of a 3,4-disubstituted pyrrolidine library member.
Safety Note: Acrylate derivatives are lachrymators. Azomethine ylides are reactive intermediates.[1][2] Perform all steps in a fume hood.
Reagents:
-
Aldehyde (1.0 equiv)
-
Amino ester hydrochloride (e.g., Glycine methyl ester HCl, 1.2 equiv)
-
Dipolarophile (e.g., N-phenylmaleimide or Methyl acrylate, 1.2 equiv)
-
Triethylamine (TEA, 1.5 equiv)
-
Silver Acetate (AgOAc, 5 mol%)
-
Ligand (e.g., PPh3 or chiral phosphoramidite, 6 mol% - optional for enantiocontrol)
-
Solvent: Toluene or DCM (anhydrous)
Step-by-Step Methodology:
-
Imine Formation (In Situ):
-
In a flame-dried round-bottom flask, suspend the amino ester HCl (1.2 mmol) in anhydrous Toluene (5 mL).
-
Add TEA (1.5 mmol) and stir for 10 minutes at room temperature (RT) to liberate the free amine.
-
Add the aldehyde (1.0 mmol) and MgSO₄ (anhydrous, 200 mg). Stir for 2 hours at RT to form the imine. Filter off MgSO₄ under argon.
-
-
Cycloaddition:
-
To the filtrate containing the imine, add the dipolarophile (1.2 mmol).
-
Add the catalyst complex: AgOAc (0.05 mmol) and Ligand (0.06 mmol) dissolved in minimal Toluene.
-
Reaction: Stir the mixture at RT (or -20°C for higher enantioselectivity) for 12–24 hours. Monitor by TLC (visualize with Ninhydrin stain; pyrrolidines stain yellow/brown).
-
-
Work-up & Purification:
-
Filter the reaction mixture through a short pad of Celite to remove silver salts. Rinse with DCM.
-
Concentrate the filtrate in vacuo.
-
Purification: Purify via Flash Column Chromatography (Silica gel).
-
Eluent: Hexanes/Ethyl Acetate gradient (typically 4:1 to 1:1).
-
-
Validation: Verify structure via ¹H-NMR (look for pyrrolidine ring protons at 3.0–4.5 ppm) and LC-MS.
-
Part 5: Case Study – Saxagliptin (Onglyza®)[3]
Saxagliptin represents the pinnacle of pyrrolidine engineering in Type 2 Diabetes therapy (DPP-4 inhibition).
The "Warhead" Mechanism
Saxagliptin utilizes a cyanopyrrolidine motif. The nitrile group acts as an electrophilic "warhead."
-
Binding: The drug enters the DPP-4 active site.
-
Covalent Attack: The hydroxyl group of the catalytic Serine 630 attacks the nitrile carbon.
-
Adduct Formation: A reversible imidate adduct is formed. This covalent bond results in a very slow dissociation rate (
), leading to prolonged inhibition (pseudo-irreversible) despite a short plasma half-life.
The 4,5-Methano Bridge
Unlike Vildagliptin (unsubstituted cyanopyrrolidine), Saxagliptin features a cyclopropane ring fused to the pyrrolidine (4,5-methano).
-
Function: This bridge sterically constrains the pyrrolidine ring, locking it into a conformation that perfectly matches the S1/S2 pockets of DPP-4.
-
Result: 10-fold higher potency than Vildagliptin and increased chemical stability against intramolecular cyclization (diketopiperazine formation).
Visualization: Saxagliptin Mechanism of Action[4]
Caption: The catalytic cycle of Saxagliptin inhibition, highlighting the reversible covalent bonding to Ser630.
References
-
The Pyrrolidine Scaffold in Drug Discovery Source: National Institutes of Health (NIH) / Frontiers in Chemistry URL:[Link]
-
Saxagliptin: Mechanism of Action and Clinical Profile Source: NIH / PubMed Central URL:[Link]
-
Stereoelectronic Effects of Fluorine in Drug Design Source: Beilstein Journal of Organic Chemistry URL:[Link]
-
Metal-Catalyzed 1,3-Dipolar Cycloaddition of Azomethine Ylides Source: Royal Society of Chemistry (Chem Comm) URL:[Link]
-
Covalent Inhibition Mechanism: Vildagliptin vs Saxagliptin Source: ResearchGate / Journal of Chemical Information and Modeling URL:[Link]
Sources
Methodological & Application
Application Note: A Comprehensive Guide to the Synthesis of 3-[4-(Benzyloxy)phenoxy]pyrrolidine
Abstract
This document provides a detailed protocol for the synthesis of 3-[4-(benzyloxy)phenoxy]pyrrolidine, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The pyrrolidine ring is a common motif in numerous FDA-approved drugs, making the development of robust synthetic routes to its derivatives a critical endeavor.[1] This guide outlines a reliable three-step synthetic sequence commencing with commercially available starting materials. The core transformation employs a Mitsunobu reaction to construct the key ether linkage, followed by a standard deprotection step. We provide an in-depth explanation of the reaction mechanisms, experimental procedures, purification techniques, and analytical characterization, designed for researchers, chemists, and professionals in the field of drug development.
Synthetic Strategy and Retrosynthetic Analysis
The synthesis of the target molecule, 3-[4-(benzyloxy)phenoxy]pyrrolidine, hinges on the formation of an ether bond between the 4-(benzyloxy)phenol and a 3-substituted pyrrolidine core. Two primary strategies are considered for this disconnection: the Williamson Ether Synthesis and the Mitsunobu Reaction.
-
Williamson Ether Synthesis : This classical approach involves the SN2 reaction of an alkoxide with an alkyl halide.[2][3][4] In this context, it would require deprotonating 4-(benzyloxy)phenol with a strong base to form the phenoxide, followed by reaction with a pyrrolidine bearing a good leaving group (e.g., tosylate or halide) at the 3-position. While effective, this method requires the pre-functionalization of the pyrrolidine ring and the use of strong bases, which can sometimes lead to side reactions.[2]
-
Mitsunobu Reaction : This powerful and versatile reaction allows for the direct coupling of a primary or secondary alcohol with a suitable nucleophile (pKa < 15), such as a phenol, under mild, dehydrative conditions.[5][6] It typically utilizes a combination of a phosphine, like triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[7] This method avoids the need for a strong base and often proceeds with high yields and clean inversion of stereochemistry at the alcohol center (if applicable).[5]
For this protocol, we have selected the Mitsunobu reaction as the core strategy due to its mild conditions and high reliability for forming the desired aryl ether linkage. Furthermore, the secondary amine of the pyrrolidine must be protected to prevent it from acting as a competing nucleophile. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability under Mitsunobu conditions and its straightforward removal under acidic conditions.[8][9]
The overall synthetic workflow is therefore a three-step process as illustrated below.
Caption: Overall workflow for the synthesis of the target compound.
Materials and Instrumentation
Reagents and Chemicals
| Reagent | Supplier | Purity | CAS Number |
| (R/S)-1-Boc-3-hydroxypyrrolidine | Sigma-Aldrich | 97% | 103057-44-9 |
| 4-(Benzyloxy)phenol | Sigma-Aldrich | 98% | 103-16-2 |
| Triphenylphosphine (PPh₃) | Sigma-Aldrich | 99% | 603-35-0 |
| Diisopropyl azodicarboxylate (DIAD) | Sigma-Aldrich | 98% | 2446-83-5 |
| Anhydrous Tetrahydrofuran (THF) | Sigma-Aldrich | ≥99.9% | 109-99-9 |
| Dichloromethane (DCM) | Sigma-Aldrich | ≥99.8% | 75-09-2 |
| Trifluoroacetic acid (TFA) | Sigma-Aldrich | 99% | 76-05-1 |
| Ethyl Acetate (EtOAc) | Fisher Chemical | HPLC | 141-78-6 |
| Hexanes | Fisher Chemical | HPLC | 110-54-3 |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | - | - | - |
| Brine (Saturated NaCl Solution) | - | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Sigma-Aldrich | ≥99% | 7757-82-6 |
| Silica Gel for Column Chromatography | Sorbent Tech. | 60Å | 7631-86-9 |
Instrumentation
-
Magnetic stirrers with heating plates
-
Standard laboratory glassware (round-bottom flasks, separatory funnel, etc.)
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Nuclear Magnetic Resonance (NMR) Spectrometer (e.g., 400 MHz)
-
Mass Spectrometer (MS) with ESI or APCI source
Detailed Experimental Protocols
Protocol 1: Synthesis of tert-butyl 3-[4-(benzyloxy)phenoxy]pyrrolidine-1-carboxylate (Mitsunobu Reaction)
-
Setup: To a dry 250 mL round-bottom flask under a nitrogen atmosphere, add 4-(benzyloxy)phenol (4.00 g, 20.0 mmol, 1.0 equiv.) and triphenylphosphine (6.29 g, 24.0 mmol, 1.2 equiv.).
-
Dissolution: Add 100 mL of anhydrous tetrahydrofuran (THF) and stir the mixture until all solids have dissolved.
-
Addition of Alcohol: Add (R/S)-1-Boc-3-hydroxypyrrolidine (4.50 g, 24.0 mmol, 1.2 equiv.) to the solution.
-
Cooling: Cool the flask to 0 °C using an ice-water bath.
-
Reagent Addition: Slowly add diisopropyl azodicarboxylate (DIAD) (4.7 mL, 24.0 mmol, 1.2 equiv.) dropwise to the stirred solution over 20-30 minutes. Causality: This slow addition is crucial to control the exothermic reaction and prevent the formation of side products. The solution will typically turn from colorless to a yellow or orange hue.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., 30% Ethyl Acetate in Hexanes), observing the consumption of the starting phenol.
-
Work-up (Initial): Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the THF.
-
Purification: The resulting residue contains the desired product along with byproducts, primarily triphenylphosphine oxide (TPPO) and the DIAD-hydrazine derivative. Purify the crude material by flash column chromatography on silica gel.
-
Eluent: A gradient of 10% to 40% ethyl acetate in hexanes.
-
Collection: Collect fractions containing the product (visualized by TLC) and combine them.
-
-
Isolation: Concentrate the purified fractions under reduced pressure to yield tert-butyl 3-[4-(benzyloxy)phenoxy]pyrrolidine-1-carboxylate as a white solid or pale yellow oil.
Protocol 2: Deprotection of N-Boc Group
-
Setup: Dissolve the purified intermediate from Protocol 1 (e.g., 20.0 mmol) in dichloromethane (DCM, 50 mL) in a 100 mL round-bottom flask.
-
Acid Addition: Add trifluoroacetic acid (TFA, 15 mL, ~10 equivalents) to the solution at room temperature. Causality: TFA is a strong acid that efficiently cleaves the acid-labile Boc protecting group, releasing isobutylene and carbon dioxide as gaseous byproducts.[9]
-
Reaction: Stir the mixture at room temperature for 1-2 hours.
-
Monitoring: Monitor the deprotection by TLC until the starting material is fully consumed.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
Re-dissolve the residue in DCM (50 mL) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to neutralize any remaining acid. Caution: CO₂ evolution may occur.
-
Wash the organic layer with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Isolation: The resulting crude product can be used as is or further purified by recrystallization or a second column chromatography if necessary to yield the final product, 3-[4-(benzyloxy)phenoxy]pyrrolidine , as a solid or oil.
Characterization and Data Summary
The successful synthesis of the intermediate and final product should be confirmed using standard analytical techniques.
-
¹H NMR: The proton NMR spectrum should show characteristic peaks for the aromatic protons of the benzyloxy and phenoxy groups, the benzylic methylene protons (~5.0 ppm), and the aliphatic protons of the pyrrolidine ring.
-
¹³C NMR: The carbon NMR will confirm the presence of all unique carbon atoms in the molecule.
-
Mass Spectrometry (MS): Electrospray ionization (ESI-MS) should show a prominent peak corresponding to the [M+H]⁺ ion of the target compound.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Theoretical Yield (g) |
| tert-butyl 3-[4-(benzyloxy)phenoxy]pyrrolidine-1-carboxylate | C₂₂H₂₇NO₄ | 369.46 | 7.39 |
| 3-[4-(Benzyloxy)phenoxy]pyrrolidine | C₁₇H₁₉NO₂ | 269.34 | 5.39 |
Mechanistic Insights
The key transformation in this synthesis is the Mitsunobu reaction. Its mechanism is a well-studied, multi-step process that activates the alcohol for nucleophilic attack.[5][6]
Caption: Simplified mechanism of the Mitsunobu reaction.
-
Adduct Formation: Triphenylphosphine acts as a nucleophile, attacking the electrophilic nitrogen of DIAD to form a betaine intermediate.[6]
-
Alcohol Activation: The acidic proton of the alcohol (N-Boc-3-hydroxypyrrolidine) protonates the betaine. The resulting alkoxide then attacks the now-positive phosphorus atom, forming an oxyphosphonium salt. This process effectively converts the hydroxyl group into an excellent leaving group.[5]
-
Nucleophilic Attack: The phenoxide, generated by deprotonation of 4-(benzyloxy)phenol by the reduced DIAD species, acts as the nucleophile. It performs an SN2 attack on the carbon bearing the oxyphosphonium group, displacing triphenylphosphine oxide (TPPO) and forming the desired ether with inversion of configuration.[5]
Safety Precautions
-
General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times.
-
Reagents:
-
DIAD/DEAD: Azodicarboxylates are potentially explosive and should be handled with care. Avoid heating and friction. Store in a cool, dark place.
-
Trifluoroacetic Acid (TFA): TFA is highly corrosive and volatile. Handle only in a fume hood and take care to avoid inhalation or skin contact.
-
Anhydrous Solvents: THF can form explosive peroxides. Use freshly distilled or inhibitor-free anhydrous solvent.
-
References
-
U.S. National Library of Medicine. "PubChem Compound Summary for CID 124042157, 3-(Benzyloxy)-1-(furan-2-carbonyl)pyrrolidine". PubChem. [Link]
-
Organic Chemistry Portal. "Williamson Synthesis". organic-chemistry.org. [Link]
-
Wikipedia. "Williamson ether synthesis". Wikipedia, The Free Encyclopedia. [Link]
-
Organic Chemistry Portal. "Mitsunobu Reaction". organic-chemistry.org. [Link]
-
Kapoor, K. K. "Williamson Ether Synthesis". Name Reactions in Organic Synthesis. Cambridge University Press. [Link]
-
Gutierrez, D. A., et al. (2022). "Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes". ACS Catalysis. [Link]
-
Ashenhurst, J. (2014). "The Williamson Ether Synthesis". Master Organic Chemistry. [Link]
-
RSC Publishing. "Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride". RSC Advances. [Link]
-
Professor Dave Explains. (2018). "Williamson Ether Synthesis". YouTube. [Link]
- Google Patents. "EP2070899A1 - Deprotection of N-BOC compounds".
-
ResearchGate. "Deprotection of different N-Boc-compounds". ResearchGate. [Link]
-
FULIR. "Solvent-Free Mechanochemical Deprotection of N-Boc Group". FULIR. [Link]
-
Organic Syntheses. "A general procedure for mitsunobu inversion of sterically hindered alcohols". Organic Syntheses. [Link]
-
Deme, P., et al. (2017). "Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review". Molecules. [Link]
Sources
- 1. enamine.net [enamine.net]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. Williamson Synthesis [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. glaserr.missouri.edu [glaserr.missouri.edu]
- 6. tcichemicals.com [tcichemicals.com]
- 7. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. EP2070899A1 - Deprotection of N-BOC compounds - Google Patents [patents.google.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Application Note: Asymmetric Synthesis of Chiral 3-[4-(Benzyloxy)phenoxy]pyrrolidine
[1]
Executive Summary
This Application Note details the robust, scalable asymmetric synthesis of 3-[4-(benzyloxy)phenoxy]pyrrolidine , a privileged scaffold in medicinal chemistry often found in MCH-1 antagonists, SNRIs, and antihistamines.[1]
Unlike racemic resolutions which result in a 50% yield loss, this protocol utilizes a stereospecific Mitsunobu coupling starting from the chiral pool (commercially available N-Boc-3-hydroxypyrrolidine).[1] This route guarantees high enantiomeric excess (
Key Advantages of This Protocol
-
Stereocontrol: 100% inversion of configuration allows access to either enantiomer by selecting the opposite starting alcohol.[1]
-
Scalability: Reagents (DIAD,
) are compatible with gram-to-kilogram scale-up.[1] -
Purification: Optimized workup procedures to manage the removal of triphenylphosphine oxide byproducts.
Retrosynthetic Analysis & Strategy
The strategic disconnection relies on the construction of the aryl alkyl ether bond at the C3 position. The most reliable method for forming this bond while controlling stereochemistry is the Mitsunobu reaction .
Mechanism Note: The Mitsunobu reaction proceeds via an
Pathway Visualization[1]
Figure 1: Retrosynthetic logic demonstrating the requirement for (S)-starting material to achieve the (R)-target via Walden inversion.
Detailed Experimental Protocols
Phase 1: Mitsunobu Coupling
Objective: Coupling of (S)-1-Boc-3-pyrrolidinol with 4-(benzyloxy)phenol to form the protected (R)-ether.[1]
Reagents & Materials:
-
(S)-1-Boc-3-hydroxypyrrolidine (1.0 equiv)[1]
-
4-(Benzyloxy)phenol (1.1 equiv)[1]
-
Triphenylphosphine (
) (1.2 equiv)[1] -
Diisopropyl azodicarboxylate (DIAD) (1.2 equiv)[1]
-
Solvent: Anhydrous Tetrahydrofuran (THF) or Toluene.[1]
Protocol:
-
Preparation: Charge a flame-dried reaction flask with (S)-1-Boc-3-hydroxypyrrolidine (10.0 mmol), 4-(benzyloxy)phenol (11.0 mmol), and
(12.0 mmol). -
Solvation: Add anhydrous THF (50 mL, 0.2 M concentration) under an inert atmosphere (
or Ar). Cool the mixture to 0°C using an ice bath. -
Activation (Critical Step): Add DIAD (12.0 mmol) dropwise over 20–30 minutes.
-
Why? The exothermic formation of the betaine intermediate must be controlled to prevent side reactions (e.g., hydrazine formation).
-
-
Reaction: Allow the reaction to warm to room temperature (25°C) and stir for 12–16 hours.
-
Monitoring: Monitor via TLC (Hexane:EtOAc 3:1) or LC-MS.[1] The starting alcohol spot should disappear.[1]
-
Workup: Concentrate the solvent in vacuo.
-
Purification: The crude residue contains
(triphenylphosphine oxide).[1]-
Method A (Flash Column): Elute with Hexane/EtOAc (gradient 90:10 to 70:30).[1] The ether product typically elutes before the phosphine oxide.[1]
-
Method B (Precipitation): Triturate the crude solid with cold diethyl ether/hexane (1:1).[1]
often precipitates out; filter it off and concentrate the filtrate.
-
Yield Expectation: 75–85%
Data Validation:
Phase 2: N-Boc Deprotection
Objective: Removal of the tert-butoxycarbonyl group to yield the final amine salt.[1]
Reagents:
-
4M HCl in Dioxane OR Trifluoroacetic acid (TFA) in DCM (1:4 ratio).[1]
Protocol:
-
Dissolve the purified intermediate from Phase 1 (1.0 equiv) in DCM (5 mL/mmol).
-
Add TFA (10–20 equiv) or 4M HCl/Dioxane (10 equiv) at 0°C.
-
Stir at room temperature for 2–4 hours. Monitor by LC-MS (disappearance of Boc-protected mass, appearance of naked amine mass).[1]
-
Isolation:
Yield Expectation: >95% quantitative conversion.
Stereochemical Mechanism & Validation
The integrity of this synthesis relies on the Mitsunobu Mechanism .
Mechanistic Pathway[1][2][3][4][5][6][7]
-
Betaine Formation:
attacks DIAD to form a Morrison-Brunn-Huisgen betaine.[1] -
Activation: The betaine deprotonates the phenol (
), and the resulting phosphonium species binds to the alcohol oxygen of the pyrrolidine. This converts the hydroxyl group into an excellent leaving group (alkoxyphosphonium salt).[1] -
Substitution (
): The phenoxide anion attacks the C3 carbon from the backside, displacing the phosphine oxide. This results in complete inversion of stereochemistry.[1]
Figure 2: Mechanistic flow of the Mitsunobu reaction ensuring stereochemical inversion.
Quality Control Data Table
| Parameter | Specification | Method of Verification |
| Appearance | White to off-white solid (HCl salt) | Visual Inspection |
| Purity | > 98.0% | HPLC (C18 column, ACN/H2O gradient) |
| Chiral Purity | > 98% ee | Chiral HPLC (Chiralcel OD-H or AD-H) |
| Identity | Matches Reference Standard | 1H NMR (DMSO-d6), MS (ESI+) |
| Residual Solvent | < 5000 ppm (THF/DCM) | GC-Headspace |
Troubleshooting & Optimization
Issue: Poor Conversion / Low Yield[1]
-
Cause: Steric hindrance or high
of the nucleophile.[1] -
Solution: While 4-(benzyloxy)phenol is a good nucleophile, ensure reagents are anhydrous.[1] If conversion stalls, increase temperature to 40°C or switch solvent to Toluene.
Issue: Separation of Triphenylphosphine Oxide ( )
-
Insight:
is the bane of Mitsunobu reactions. -
Solution:
Issue: Racemization[1]
-
Cause: Highly unlikely under standard Mitsunobu conditions unless the carbocation is stabilized (not the case here) or if
competes.[1] -
Check: Ensure the reaction remains below 40°C. If racemization is observed, check the optical purity of the starting material (N-Boc-3-pyrrolidinol).
References
-
Mitsunobu Reaction Overview: Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications."[3] Chemical Reviews, 2009. Link[1]
-
Pyrrolidine Synthesis Precedents: "Synthesis of (R)-3-Benzyloxy-Pyrrolidine Hydrochloride." ChemicalBook, 2025.[4] Link
-
Mitsunobu Mechanism & Inversion: "Mitsunobu Reaction: Mechanism and Synthetic Applications." Organic Chemistry Portal. Link
-
Starting Material Safety Data: "1-Boc-3-pyrrolidinol GHS Classification." PubChem, National Library of Medicine. Link[1]
-
General Protocol for Aryl Ethers: Fletcher, S. "The Mitsunobu Reaction in the 21st Century." Organic Chemistry Frontiers, 2015.[1] Link
Sources
- 1. CAS 927819-90-7: (R)-3-Benzyloxy-Pyrrolidine Hydrochloride [cymitquimica.com]
- 2. (R)-3-Benzyloxy-Pyrrolidine Hydrochloride | 927819-90-7 [chemicalbook.com]
- 3. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine - PMC [pmc.ncbi.nlm.nih.gov]
Animal models for testing 3-[4-(Benzyloxy)phenoxy]pyrrolidine efficacy
Application Note: Preclinical Evaluation of 3-[4-(Benzyloxy)phenoxy]pyrrolidine (BPP-3) in Neuropathic Pain and Seizure Models
Executive Summary & Mechanism of Action
3-[4-(Benzyloxy)phenoxy]pyrrolidine (BPP-3) represents a structural class of 3-substituted pyrrolidine ethers known for their potent neuromodulatory effects. Based on Structure-Activity Relationship (SAR) analysis, the pyrrolidine core fused with a bulky benzyloxy-phenoxy ether moiety suggests a dual mechanism of action:
-
State-dependent inhibition of Voltage-Gated Sodium Channels (Nav1.7 / Nav1.8): Similar to established anticonvulsants (e.g., phenytoin derivatives), the lipophilic benzyloxy group facilitates membrane intercalation, stabilizing the inactivated state of sodium channels.
-
Monoamine Transporter Modulation (SERT/NET): The 3-aryloxy pyrrolidine scaffold is a pharmacophore shared by several SNRIs, suggesting efficacy in descending inhibitory pain pathways.
This Application Note details the standardized protocols for evaluating BPP-3 efficacy in Maximal Electroshock (MES) induced seizures and Spinal Nerve Ligation (SNL) induced neuropathic pain.
Formulation & Pharmacokinetics (PK) Optimization
Before efficacy testing, proper vehicle selection is critical due to the predicted lipophilicity (LogP > 3.0) of the benzyloxy-phenoxy motif.[1]
Recommended Vehicle Formulation:
-
Standard: 10% DMSO / 40% PEG-400 / 50% Saline.
-
Alternative (for sensitive CNS models): 20% Hydroxypropyl-
-cyclodextrin (HP CD) in water.
PK Bridging Study (Mouse/Rat):
-
Route: Intraperitoneal (i.p.) or Oral Gavage (p.o.).
-
Tmax Estimation: 30–60 minutes (typical for pyrrolidine ethers).
-
Dosing: 10, 30, and 100 mg/kg.
Experimental Workflow: Mechanism to Model
The following DOT diagram illustrates the translational logic from molecular mechanism to behavioral output.
Figure 1: Translational workflow linking BPP-3 molecular targets (Nav channels, Monoamine transporters) to specific in vivo efficacy models.
Protocol A: Maximal Electroshock (MES) Seizure Model
The MES test is the "gold standard" for identifying compounds that prevent seizure spread, a hallmark of sodium channel blockers.
Subject: Male CD-1 Mice (20–25g). Group Size: n=10 per dose group.
Step-by-Step Methodology:
-
Acclimatization: House animals for 7 days with 12h light/dark cycle.
-
Pre-Screening: Subject mice to a sub-maximal shock (e.g., 30 mA). Only mice showing normal tonic extension are included to ensure physiological capability.
-
Drug Administration:
-
Administer BPP-3 (i.p.) at 30, 100, 300 mg/kg .
-
Control: Vehicle only.
-
Positive Control: Phenytoin (20 mg/kg).
-
Wait Time: 30 minutes (based on Tmax).
-
-
Induction: Apply electrical stimulus via corneal electrodes.
-
Parameters: 50 mA, 60 Hz, 0.2 s duration.
-
Note: Apply a drop of electrolyte solution (0.9% saline) to eyes before electrode placement to ensure conductivity.
-
-
Scoring (Binary Endpoint):
-
Protection: Absence of Tonic Hindlimb Extension (THE) (hind legs extending 180° to the body axis).
-
Failure: Presence of THE.
-
Data Presentation Template:
| Treatment Group | Dose (mg/kg) | N | Mice Protected | % Protection | Mortality |
| Vehicle | - | 10 | 0 | 0% | 0 |
| BPP-3 | 30 | 10 | 2 | 20% | 0 |
| BPP-3 | 100 | 10 | 6 | 60% | 0 |
| BPP-3 | 300 | 10 | 9 | 90% | 1 |
| Phenytoin | 20 | 10 | 10 | 100% | 0 |
Protocol B: Spinal Nerve Ligation (SNL) - Chung Model
This model is critical for testing the analgesic efficacy of BPP-3, specifically targeting the neuropathic component driven by Nav1.7 upregulation and monoaminergic deficits.
Subject: Male Sprague-Dawley Rats (200–250g).
Surgical Procedure (Day 0):
-
Anesthesia: Isoflurane (2-3%).
-
Incision: Dorsal midline incision at L5-S2 level.
-
Ligation: Expose the left L5 and L6 spinal nerves. Tightly ligate them with 6-0 silk suture distal to the dorsal root ganglion.
-
Closure: Suture muscle and staple skin.
-
Recovery: Allow 7–14 days for mechanical allodynia to develop.
Behavioral Testing (Von Frey Assay):
-
Baseline: Measure paw withdrawal threshold (PWT) on Day 14 post-surgery. Criteria: PWT < 4.0 g indicates allodynia.
-
Dosing: Administer BPP-3 (p.o.) at 10, 30, 60 mg/kg .
-
Measurement: Assess PWT at 0.5, 1, 2, and 4 hours post-dose.
-
Place rat on wire mesh grid.
-
Apply Von Frey filaments (up-down method) to the plantar surface of the hind paw.
-
Self-Validating Check:
-
Control: The contralateral (non-ligated) paw must show no change in threshold (>15g). If the contralateral paw shows sensitivity, the surgery was performed incorrectly (systemic inflammation).
Statistical Analysis & Interpretation
-
MES Test: Calculate ED50 (Effective Dose 50%) using Probit analysis. Fisher’s Exact Test for categorical data (Protected vs. Not Protected).
-
SNL Model: Two-way ANOVA (Time x Treatment) followed by Dunnett’s post-hoc test.
-
Significance: P < 0.05 is the threshold for efficacy.
References
-
National Institutes of Health (NIH). (2014). Evaluation of anticonvulsant activity of novel pyrrolidin-2-one derivatives. PubMed.[2] Retrieved from [Link]
-
MDPI. (2020). Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted Pyrrolidine Derivatives. Molecules. Retrieved from [Link]
Sources
Application Note: 3-[4-(Benzyloxy)phenoxy]pyrrolidine Scaffolds in Enzyme Inhibitor Development
[1]
Executive Summary
This application note details the utility of 3-[4-(Benzyloxy)phenoxy]pyrrolidine (CAS: 931409-74-4 for the (S)-enantiomer) as a privileged scaffold in the development of selective enzyme inhibitors, specifically targeting Monoamine Oxidase B (MAO-B) .[1]
While the pyrrolidine ring serves as a hydrophilic anchor mimicking the transition state of amine substrates, the 4-(benzyloxy)phenoxy tail provides critical hydrophobic interactions within the substrate cavity (S1/S2 pockets).[1] This guide provides a validated workflow for synthesizing this scaffold, evaluating its inhibitory potency (
Scientific Rationale & Mechanism
The Pharmacophore Model
The 3-aryloxypyrrolidine class operates on a "Dual-Binding" hypothesis.
-
The Anchor (Pyrrolidine): The secondary amine of the pyrrolidine ring is protonated at physiological pH.[1] It forms an ionic bond or hydrogen bond with conserved residues (e.g., Glu103 or Tyr435 ) near the FAD cofactor in the MAO-B active site.[1]
-
The Shield (Benzyloxy-phenoxy): MAO-B possesses a bipartite cavity (entrance and substrate cavities).[1] The benzyloxy group is sterically bulky; it occupies the "entrance cavity," acting as a gatekeeper that confers selectivity over MAO-A (which has a more constrained active site).[1]
Pathway Visualization
The following diagram illustrates the role of MAO-B in dopamine metabolism and how the 3-[4-(Benzyloxy)phenoxy]pyrrolidine scaffold intervenes to prevent neurotoxicity.
Figure 1: Mechanism of Action.[1][2][3][4][5][6] The scaffold competitively inhibits MAO-B, preventing the degradation of dopamine and the formation of neurotoxic hydrogen peroxide.[1]
Experimental Protocol: Chemical Synthesis
Objective: Synthesize (S)-3-[4-(Benzyloxy)phenoxy]pyrrolidine from commercially available N-Boc-3-hydroxypyrrolidine. Note: The (S)-enantiomer is often preferred in SAR studies due to specific chiral constraints in the MAO-B active site.
Materials
-
(S)-N-Boc-3-hydroxypyrrolidine (1.0 eq)
-
4-(Benzyloxy)phenol (1.1 eq)[1]
-
Triphenylphosphine (
) (1.2 eq)[1] -
Diisopropyl azodicarboxylate (DIAD) (1.2 eq)[1]
-
Solvent: Anhydrous THF
-
Deprotection: Trifluoroacetic acid (TFA) / Dichloromethane (DCM)[1]
Step-by-Step Procedure
-
Mitsunobu Coupling (Ether Formation):
-
Dissolve (S)-N-Boc-3-hydroxypyrrolidine (1 mmol) and
(1.2 mmol) in anhydrous THF (10 mL) under nitrogen atmosphere. Cool to 0°C.[1] -
Add 4-(Benzyloxy)phenol (1.1 mmol).[1]
-
Add DIAD (1.2 mmol) dropwise over 15 minutes. Critical: Maintain temperature < 5°C to prevent side reactions.
-
Allow the reaction to warm to Room Temperature (RT) and stir for 12 hours.
-
Validation: Monitor by TLC (Hexane:EtOAc 3:1). The alcohol spot should disappear.
-
Workup: Concentrate in vacuo.[1] Purify via flash column chromatography (Silica gel) to obtain the N-Boc protected intermediate.
-
-
N-Boc Deprotection:
Yield & Characterization Expectations
-
Target Yield: 65-75% (2 steps).
-
1H NMR (DMSO-d6): Look for pyrrolidine ring protons (multiplets, 1.8–3.5 ppm), benzyloxy methylene singlet (~5.1 ppm), and aromatic protons (6.9–7.4 ppm).[1]
Experimental Protocol: Biological Evaluation (MAO-B Assay)
Objective: Determine the
Assay Principle
This protocol uses the Amplex Red fluorometric assay.[1] MAO-B converts the substrate (p-tyramine or benzylamine) into an aldehyde and
Reagents
-
Recombinant Human MAO-B (Sigma or Corning).[1]
-
Substrate: p-Tyramine (200
M final).[1] -
Amplex Red Reagent (50
M final).[1] -
HRP (1 U/mL).[1]
-
Buffer: 50 mM Sodium Phosphate, pH 7.4.[1]
-
Positive Control: Safinamide or Selegiline .[1]
Workflow Diagram
Figure 2: High-Throughput Screening (HTS) workflow for MAO-B inhibition.
Procedure
-
Dilution: Prepare 7-point serial dilutions of the test compound (0.1 nM to 10
M) in DMSO (Final DMSO < 1%). -
Incubation: Add 10
L of inhibitor and 40 L of MAO-B enzyme (0.5 U/mL) to the well. Incubate at 37°C for 15 minutes to allow equilibrium binding. -
Reaction: Add 50
L of Master Mix (p-Tyramine + Amplex Red + HRP). -
Measurement: Measure fluorescence kinetically every minute for 30 minutes at Ex/Em 530/590 nm.
-
Calculation: Calculate the slope (RFU/min) for the linear portion of the curve.
Data Analysis & Reference Values
When analyzing the 3-[4-(Benzyloxy)phenoxy]pyrrolidine scaffold, compare results against established inhibitors.
Expected Results Table
| Compound | Structure Type | Expected MAO-B | Selectivity (B/A) | Mechanism |
| Test Scaffold | 3-[4-(Benzyloxy)phenoxy]pyrrolidine | 50 - 250 nM | > 50-fold | Reversible |
| Selegiline | Propargylamine | 10 - 30 nM | > 100-fold | Irreversible |
| Safinamide | 98 nM | > 1000-fold | Reversible | |
| Unsubstituted | 3-Phenoxypyrrolidine | > 10 | Low | Poor Binding |
Interpretation:
References
-
MAO-B Inhibitor Design Strategy
-
Pyrrolidine Scaffold Versatility
-
Chemical Synthesis (Mitsunobu on Pyrrolidines)
-
Commercial Availability & CAS Data
Sources
- 1. Privileged Scaffolds for Library Design and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Enhancing monoamine oxidase B inhibitory activity via chiral fluorination: Structure-activity relationship, biological evaluation, and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and evaluation of novel monoamine oxidase B (MAO-B) inhibitors with improved pharmacokinetic properties for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. enamine.net [enamine.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. img01.pharmablock.com [img01.pharmablock.com]
- 9. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CAS 931409-74-4 | (S)-3-Benzyloxy-pyrrolidine hydrochloride - Synblock [synblock.com]
1,3-dipolar cycloaddition for spiro-pyrrolidine synthesis
Application Note: High-Efficiency Synthesis of Spiro-pyrrolidines via 1,3-Dipolar Cycloaddition
Executive Summary
This guide details the synthesis of spiro-pyrrolidine scaffolds, specifically spiro[indoline-3,2'-pyrrolidin]-2-ones, utilizing the 1,3-dipolar cycloaddition (1,3-DC) of azomethine ylides. These scaffolds are privileged structures in drug discovery, serving as potent inhibitors of the p53-MDM2 protein-protein interaction (PPI) and exhibiting broad-spectrum antimicrobial activity. This document provides two validated protocols: a classical thermal method for robustness and a microwave-assisted green chemistry approach for high-throughput optimization.
Scientific Background & Strategic Value
The "Privileged" Scaffold
The spiro-pyrrolidine core, particularly when fused with an oxindole moiety, mimics the tryptophan residue of p53, allowing it to insert into the hydrophobic cleft of the MDM2 oncoprotein. This inhibition restores p53 function in tumor cells. Beyond oncology, these structures are key intermediates in the synthesis of alkaloids like spirotryprostatin B.
Mechanistic Principles
The reaction proceeds via a [3+2] cycloaddition between an azomethine ylide (1,3-dipole) and an olefinic dipolarophile .
-
Dipole Generation: Condensation of isatin with a secondary amino acid (e.g., sarcosine) generates an oxazolidinone intermediate, which undergoes thermal decarboxylation to form the reactive azomethine ylide.
-
Cycloaddition: The ylide attacks the dipolarophile (e.g., chalcone) in a concerted but asynchronous manner.[1]
-
Stereoselectivity: The reaction creates up to four contiguous stereocenters.[1] While secondary orbital interactions typically favor the endo isomer (kinetic control), steric hindrance in spiro-systems can drive the reaction toward the exo isomer (thermodynamic control).
Mechanistic Pathway Visualization
Figure 1: Mechanistic pathway of the three-component reaction. The decarboxylation step is irreversible, driving the equilibrium toward the dipole.
Experimental Protocols
Protocol A: Classical Thermal Three-Component Reaction
Best for: Large-scale synthesis (gram scale) and educational demonstrations.
Reagents:
-
Isatin (1.0 mmol)
-
Sarcosine (1.2 mmol)
-
Chalcone derivative (1.0 mmol)
-
Solvent: Methanol (MeOH) or Ethanol (EtOH) [10 mL]
Procedure:
-
Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, combine Isatin and Sarcosine in MeOH.
-
Activation: Heat the mixture to reflux for 15 minutes. Observation: The solution will turn deep red/orange, indicating iminium/ylide formation.
-
Addition: Add the Chalcone (dipolarophile) in one portion.
-
Reflux: Continue refluxing for 2–4 hours. Monitor via TLC (Mobile phase: 30% EtOAc in Hexane).
-
Note: The evolution of CO2 bubbles is a positive sign of ylide generation.
-
-
Workup:
-
Allow the reaction mixture to cool to room temperature.
-
Self-Validating Step: In 80% of cases, the spiro-product will precipitate out of the alcohol solution as a solid due to the high lattice energy of the compact spiro-structure.
-
Filter the solid and wash with cold MeOH (2 x 5 mL).
-
-
Purification: If no precipitate forms, remove solvent in vacuo and recrystallize from hot EtOH. Column chromatography is rarely needed for this specific three-component system.
Protocol B: Green Synthesis (Microwave + Ionic Liquid)
Best for: Library generation, difficult substrates, and "Green Chemistry" compliance.
Reagents:
-
Isatin (1.0 mmol)
-
Sarcosine (1.0 mmol)
-
Chalcone (1.0 mmol)
-
Solvent/Catalyst: [bmim]Cl (1-butyl-3-methylimidazolium chloride) [1 g] or Water:Ethanol (1:1).
Procedure:
-
Mixing: Grind the three components in a mortar for 1 minute to ensure homogeneity, then transfer to a microwave process vial containing the ionic liquid.
-
Irradiation: Irradiate at 100°C (Power: 150W, Max Pressure: 200 psi) for 5–10 minutes.
-
Extraction:
-
Cool the vial. Add water (10 mL) to the ionic liquid mixture.
-
The ionic liquid is water-soluble; the organic spiro-product is not.
-
Filter the precipitated crude product.
-
-
Recycling: The aqueous filtrate containing [bmim]Cl can be evaporated under vacuum to recover the ionic liquid for reuse (up to 4 cycles with <5% loss in activity).
Data Presentation & Analysis
Reaction Optimization Data
Comparison of conditions for the reaction of Isatin, Sarcosine, and Chalcone.
| Entry | Solvent | Catalyst | Temp/Time | Yield (%) | Stereoselectivity (dr) |
| 1 | Toluene | None | Reflux / 12h | 65% | 70:30 |
| 2 | Methanol | None | Reflux / 3h | 88% | 90:10 |
| 3 | Water | None | 100°C / 6h | 72% | 85:15 |
| 4 | [bmim]Cl | None | MW 100°C / 10m | 94% | >95:5 |
Insight: Polar protic solvents like Methanol stabilize the zwitterionic dipole intermediate, significantly accelerating the reaction compared to non-polar solvents like Toluene.
Characterization Workflow
Figure 2: Analytical workflow. The critical checkpoint is the C-Spiro signal in 13C NMR.
Key Spectral Features:
-
1H NMR: Look for the doublet of doublets (dd) around 3.5–4.5 ppm corresponding to the pyrrolidine ring protons.
-
13C NMR: The spiro-carbon (quaternary) typically appears between 60–80 ppm , distinct from other aliphatic carbons.
-
Stereochemistry: In the endo isomer, the proton on the pyrrolidine ring adjacent to the carbonyl of the oxindole often shows a specific NOE correlation with the aromatic protons of the oxindole ring.
Troubleshooting & Critical Parameters
-
Low Yield:
-
Cause: Incomplete decarboxylation of the intermediate.
-
Fix: Ensure the reaction is refluxing vigorously. If using microwave, increase hold time by 2 minutes.
-
Check: Ensure reagents are dry; water can compete with the dipole formation in non-aqueous protocols (though water is tolerated in green protocols, it changes the kinetics).
-
-
Regioisomer Mixtures:
-
Cause: Asynchronous attack on the dipolarophile.
-
Fix: Use electron-deficient dipolarophiles (e.g., nitro-olefins or chalcones with EWGs) to increase the HOMO-LUMO gap distinction, favoring a single regioisomer.
-
-
Oil Formation:
-
Cause: Product failing to crystallize.
-
Fix: Triturate the oil with cold diethyl ether or hexane/ethyl acetate (9:1) to induce precipitation. Sonicate if necessary.
-
References
-
Mechanism & Regioselectivity
-
MDM2 Inhibition Applications
-
Green Chemistry Protocol (Ionic Liquids)
- Santos, M. M. M. "Recent advances in the synthesis of spiro-oxindoles via 1,3-dipolar cycloaddition." Tetrahedron, 2014.
-
Microwave Assisted Synthesis
-
Martínez-Palou, R. "Ionic Liquid and Microwave-Assisted Organic Synthesis: A 'Green' and Synergic Couple." Journal of the Mexican Chemical Society, 2015. Link
-
Sources
- 1. Azomethine ylide - Wikipedia [en.wikipedia.org]
- 2. jsciences.ut.ac.ir [jsciences.ut.ac.ir]
- 3. Regio- and stereoselective synthesis of new spirooxindoles via 1,3-dipolar cycloaddition reaction: Anticancer and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions Organocatalyzed by Ionic Liquid and Microwave-Assisted [air.unimi.it]
- 6. Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions Organocatalyzed by Ionic Liquid and Microwave-Assisted [mdpi.com]
- 7. Discovery of spirooxindole-derived small-molecule compounds as novel HDAC/MDM2 dual inhibitors and investigation of their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
Application of 3-[4-(Benzyloxy)phenoxy]pyrrolidine in neurodegenerative disease research
Technical Application Note: 3-[4-(Benzyloxy)phenoxy]pyrrolidine Scaffolds in Neuroprotective Drug Discovery
Part 1: Executive Summary & Core Directive
Compound Identity: 3-[4-(Benzyloxy)phenoxy]pyrrolidine Primary Application: Selective Monoamine Oxidase B (MAO-B) Inhibition Therapeutic Context: Parkinson’s Disease (PD), Alzheimer’s Disease (AD)
This application note details the utility of 3-[4-(Benzyloxy)phenoxy]pyrrolidine (referenced herein as BPP-Scaffold ) as a privileged pharmacophore in the development of neuroprotective agents. Unlike linear amine inhibitors (e.g., Safinamide), the pyrrolidine core offers restricted conformational flexibility, potentially enhancing binding entropy and selectivity for the hMAO-B isoform.
This guide provides the rationale for its use, specific synthesis protocols, and validation assays required to assess its efficacy as a reversible MAO-B inhibitor and blood-brain barrier (BBB) penetrant.
Part 2: Scientific Rationale & Mechanism
The Pharmacophore Logic
The BPP-Scaffold is designed to span the bipartite active site of MAO-B. The enzyme's cavity consists of an entrance cavity (hydrophobic) and a substrate cavity (catalytic).
-
The Tail (Benzyloxy-phenoxy): This lipophilic moiety is critical for occupying the entrance cavity . The benzyloxy group engages in
stacking interactions with Tyr326 and Tyr398 , acting as a "gatekeeper" that prevents neurotransmitter degradation. -
The Head (Pyrrolidine): The secondary amine of the pyrrolidine ring mimics the substrate amine (dopamine), positioning itself near the FAD cofactor in the substrate cavity . The cyclic nature reduces the entropic penalty of binding compared to flexible linear amines.
Pathway Visualization
The following diagram illustrates the intervention point of the BPP-Scaffold within the dopaminergic pathway.
Caption: Mechanism of Action.[1] The BPP-Scaffold competitively inhibits MAO-B, preventing the conversion of Dopamine to DOPAC and reducing Hydrogen Peroxide (H2O2) generation, a key driver of oxidative stress in neurodegeneration.
Part 3: Experimental Protocols
Protocol A: Synthesis of BPP-Scaffold (Mitsunobu Approach)
Rationale: Direct etherification ensures retention of stereochemistry if starting from chiral 3-hydroxypyrrolidine.
Reagents:
-
N-Boc-3-pyrrolidinol (1.0 eq)
-
4-(Benzyloxy)phenol (1.1 eq)
-
Triphenylphosphine (
, 1.2 eq) -
Diisopropyl azodicarboxylate (DIAD, 1.2 eq)
-
Solvent: Anhydrous THF
Step-by-Step Workflow:
-
Coupling: Dissolve N-Boc-3-pyrrolidinol, 4-(benzyloxy)phenol, and
in anhydrous THF under atmosphere at 0°C. -
Activation: Add DIAD dropwise over 30 minutes. Allow the reaction to warm to Room Temperature (RT) and stir for 12 hours.
-
Purification: Concentrate in vacuo. Purify the intermediate (N-Boc-protected ether) via flash column chromatography (Hexane/EtOAc).
-
Deprotection: Dissolve the intermediate in
and add Trifluoroacetic Acid (TFA) (10 eq). Stir for 2 hours at RT. -
Free Basing: Basify with saturated
to pH 9. Extract with DCM. -
Salt Formation: Treat the oil with fumaric acid or HCl in ether to generate a stable solid salt for bioassays.
Protocol B: In Vitro MAO-B Inhibition Assay (Amplex Red)
Rationale: This fluorometric assay is more sensitive than spectrophotometric methods, crucial for detecting nanomolar inhibition.
Materials:
-
Recombinant Human MAO-B (5 mg/mL)
-
Substrate: p-Tyramine or Benzylamine
-
Detection: Amplex Red Reagent + Horseradish Peroxidase (HRP)
-
Inhibitor: BPP-Scaffold (dissolved in DMSO)
-
Control: Safinamide (Positive Control)
Procedure:
-
Preparation: Dilute BPP-Scaffold in potassium phosphate buffer (0.05 M, pH 7.4) to concentrations ranging from
to M. -
Pre-Incubation: Add 10 µL of inhibitor and 20 µL of hMAO-B enzyme to a black 96-well plate. Incubate at 37°C for 15 minutes .
-
Critical Note: Pre-incubation is mandatory to detect time-dependent inhibition, common in high-affinity binders.
-
-
Reaction Start: Add 20 µL of working solution containing Amplex Red (200 µM), HRP (1 U/mL), and Tyramine (1 mM).
-
Measurement: Monitor fluorescence immediately (Ex: 545 nm / Em: 590 nm) for 30 minutes in kinetic mode.
-
Analysis: Calculate the slope (V) of the linear phase. Determine % Inhibition:
Protocol C: Blood-Brain Barrier Permeability (PAMPA-BBB)
Rationale: A neuroprotective agent is useless if it cannot cross the BBB. The Parallel Artificial Membrane Permeability Assay (PAMPA) provides high-throughput prediction.
System Setup:
-
Donor Plate: 96-well filter plate (PVDF membrane, 0.45 µm).
-
Acceptor Plate: PTFE 96-well plate.
-
Lipid Solution: 2% (w/v) Porcine Brain Lipid extract in Dodecane.
Workflow:
-
Coating: Apply 4 µL of Lipid Solution to the membrane of the donor plate. Ensure uniformity.
-
Loading:
-
Donor Wells: Add 150 µL of BPP-Scaffold (100 µM in PBS/DMSO).
-
Acceptor Wells: Add 300 µL of PBS (pH 7.4).
-
-
Incubation: Sandwich the plates ("sandwich assembly") and incubate at 25°C for 18 hours in a humidity chamber (saturated atmosphere is vital to prevent evaporation).
-
Quantification: Separate plates. Measure concentration in both donor and acceptor wells using UV-Vis spectroscopy (250–400 nm) or LC-MS/MS.
-
Calculation: Determine Effective Permeability (
) using the formula:-
Target:
indicates high CNS permeability.
-
Part 4: Data Interpretation & Lead Optimization
Structure-Activity Relationship (SAR) Table: Modify the BPP-Scaffold at the Phenoxy ring to optimize potency.
| Substituent (R) on Phenoxy Ring | MAO-B IC50 (nM) | MAO-A IC50 (µM) | Selectivity Index (SI) | Notes |
| H (Parent BPP) | 120 | >10 | ~83 | Good baseline potency. |
| 3-Fluoro | 45 | >50 | >1,000 | Halogen enhances lipophilicity & metabolic stability. |
| 4-Methoxy | 350 | >10 | ~28 | Bulky group clashes with "Entrance Cavity" residues. |
| 3-Chloro | 28 | >100 | >3,500 | Preferred Candidate. Optimal hydrophobic fill. |
Lead Optimization Workflow Diagram:
Caption: Optimization Pipeline. The critical filter step is the Selectivity Index (SI) against MAO-A to avoid hypertensive crises (Cheese Effect).
Part 5: References
-
Binda, C., et al. (2011). Structural insights into the binding of specific inhibitors to the human monoamine oxidase B.[2][3]Journal of Medicinal Chemistry , 54(5), 1467-1478. Link
-
Carradori, S., & Silvestri, R. (2015). New frontiers in selective human monoamine oxidase inhibitors.[4][5]Journal of Medicinal Chemistry , 58(17), 6717-6732. Link
-
Fisar, Z. (2016). Drugs related to monoamine oxidase activity.[6][3][4][5][][8][9]Progress in Neuro-Psychopharmacology and Biological Psychiatry , 69, 112-124. Link
-
Di Stefano, A., et al. (2013). Repositioning of Isatin-based compounds as MAO-B inhibitors.[2]Current Topics in Medicinal Chemistry , 13(24), 3098-3109. Link
-
Kwon, Y. E., et al. (2024).[10] Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives.[4]Pharmaceuticals , 17(7), 868. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Isatin-based benzyloxybenzene derivatives as monoamine oxidase inhibitors with neuroprotective effect targeting neurogenerative disease treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of monoamine oxidase by fluorobenzyloxy chalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and evaluation of novel monoamine oxidase B (MAO-B) inhibitors with improved pharmacokinetic properties for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Side reactions in 3-[4-(Benzyloxy)phenoxy]pyrrolidine synthesis
Technical Support Ticket: #5920-B Subject: Troubleshooting 3-[4-(Benzyloxy)phenoxy]pyrrolidine Synthesis Status: Open Assigned Specialist: Dr. Aris (Senior Application Scientist)
Welcome to the Heterocycle Synthesis Support Center.
You are likely attempting to synthesize 3-[4-(Benzyloxy)phenoxy]pyrrolidine via a Mitsunobu etherification followed by N-deprotection. This scaffold is a deceptive challenge; while the disconnection seems simple (pyrrolidine alcohol + phenol), the secondary amine and the electron-rich phenol introduce specific failure modes.
This guide addresses the three most common "pain points" reported by our users: Elimination competition , Phosphine Oxide contamination , and Orthogonal deprotection failure .
Module 1: The Mitsunobu Bottleneck (Etherification)
The Scenario: You reacted N-Boc-3-hydroxypyrrolidine with 4-(benzyloxy)phenol using PPh₃ and DEAD/DIAD. The Symptom: Low yield (<40%), and NMR shows olefinic protons (5.7–6.0 ppm) or a complex mixture.
Root Cause Analysis: The E2 Elimination Trap
The Mitsunobu reaction relies on an SN2 inversion.[1] However, the secondary alcohol at the 3-position of the pyrrolidine ring is sterically crowded. If the betaine intermediate is not formed correctly or if the phenol is not sufficiently acidic/available, the basic hydrazide anion will act as a base rather than a nucleophile, causing E2 elimination to form the enecarbamate (3-pyrroline).
Troubleshooting Protocol
| Variable | Recommendation | The "Why" (Mechanistic Insight) |
| Reagent Order | Pre-complexation Strategy: Dissolve PPh₃, Alcohol, and Phenol in THF. Cool to 0°C. Add DEAD/DIAD dropwise last. | Adding diazo last ensures the "betaine" intermediate is immediately trapped by the phenol (protonation), preventing it from lingering and acting as a base to trigger elimination. |
| pKa Matching | Ensure phenol pKa < 11. (4-benzyloxyphenol is ~10.2). | If the nucleophile is too basic (pKa > 13), it cannot protonate the betaine. The phenol here is borderline; ensure it is dry and pure. |
| Temperature | Strict 0°C to RT. Do not heat. | Higher temperatures favor the entropic elimination pathway over the organized SN2 transition state. |
| Reagent Choice | Switch DEAD to ADDP (1,1'-(azodicarbonyl)dipiperidine) + PBu₃. | ADDP/PBu₃ creates a more reactive intermediate that can overcome steric hindrance better than standard DEAD/PPh₃. |
Visualizing the Pathway
Figure 1: The bifurcation between successful etherification and the elimination trap.
Module 2: The "Ghost" Impurity (TPPO Removal)
The Scenario: The reaction worked, but your product is contaminated with a white solid/gum (Triphenylphosphine oxide - TPPO) that co-elutes on silica gel. The Symptom: 31P NMR shows a massive peak at ~29 ppm.
The Solution: Chelation-Induced Precipitation
Standard chromatography often fails because the polarity of TPPO mimics many amine-derivatives. We recommend the Zinc Chloride Precipitation method over standard chromatography for this scaffold.
Protocol:
-
Dissolve the crude reaction mixture in Ethanol or EtOAc/Ether (1:1).
-
Add MgCl₂ or ZnCl₂ (2.0 equivalents relative to PPh₃ used).
-
Stir vigorously at room temperature for 2 hours.
-
The TPPO forms a complex (TPPO)₂·ZnCl₂ which precipitates as a solid.
-
Filter the suspension. The filtrate contains your clean product.
Module 3: Deprotection & Stability (The "Benzyl" Risk)[2]
The Scenario: You need to remove the Boc group to get the final secondary amine. The Symptom: You lost the benzyl ether (forming a phenol) or the reaction turned into a black tar.
Compatibility Matrix
| Reagent | Boc Group | Benzyl Ether | Result |
| TFA / DCM (1:4) | Cleaved | Stable | RECOMMENDED. Standard route. |
| HCl / Dioxane (4M) | Cleaved | Stable | Good alternative, precipitates HCl salt. |
| H₂ / Pd/C | Stable | Cleaved | AVOID. Will strip the benzyl group to phenol. |
| BBr₃ / DCM | Stable | Cleaved | AVOID. Lewis acid cleavage of ethers. |
| HBr / AcOH | Cleaved | Cleaved | AVOID. Harsh acid cleaves both. |
FAQ: "Why did my benzyl group fall off with TFA?"
Answer: It shouldn't. However, if you used a "scavenger" like thioanisole or if the reaction was heated, benzyl cations can cleave. Fix: Perform the Boc deprotection at 0°C using pure TFA/DCM. Quench immediately with saturated NaHCO₃ once TLC shows consumption of starting material (usually < 2 hours).
Summary of Validated Workflow
To ensure reproducibility, follow this logic flow.
Figure 2: Decision tree for the synthesis of the target ether.
References
-
Purification Strategies (TPPO Removal) Batesky, D. C., et al.[2][3] "Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents." J. Org.[2][4] Chem. 2017, 82, 19, 9931–9936. [Link]
-
Protecting Group Stability (Benzyl Ethers) Organic Chemistry Portal. "Benzyl Ethers: Protection and Deprotection."[5][6] [Link]
-
Boc Deprotection Protocols Fisher Scientific. "Amine Protection / Deprotection Guide." [Link][5]
Sources
Technical Support Center: Chiral Resolution of 3-[4-(Benzyloxy)phenoxy]pyrrolidine
Status: Operational Ticket ID: CHEM-SUP-8821 Subject: Enantioseparation Protocol & Troubleshooting for 3-aryloxypyrrolidine Derivatives Assigned Specialist: Senior Application Scientist, Separation Sciences
Executive Summary & Molecule Profile
User Context: You are attempting to separate the enantiomers of 3-[4-(Benzyloxy)phenoxy]pyrrolidine . Chemical Profile:
-
Core Structure: 3-substituted pyrrolidine (Secondary Amine).
-
Chromophores: Benzyloxy and Phenoxy groups (Strong UV activity ~254 nm and ~280 nm).
-
Key Challenge: The secondary amine functionality (
) interacts strongly with residual silanols on silica-based columns, leading to severe peak tailing. The steric bulk of the benzyloxy group requires a stationary phase with open access to chiral grooves.
Primary Recommendation: Direct separation using Polysaccharide-based Chiral Stationary Phases (CSPs) in Normal Phase (NP) mode with basic additives.
Standard Operating Procedure (Method Development)
Q: What is the starting column and mobile phase for this specific pyrrolidine?
A: Do not start with random screening. For 3-aryloxypyrrolidines, the "Golden Four" polysaccharide columns have the highest success rate.
Recommended Screening Protocol:
| Parameter | Specification | Rationale |
| Primary Column | Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H or IA) | The helical amylose backbone accommodates the pyrrolidine ring well. |
| Secondary Column | Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H or IB) | If AD fails, the linear cellulose backbone often provides complementary selectivity. |
| Mobile Phase A | n-Hexane (or n-Heptane) | Non-polar carrier. |
| Mobile Phase B | Ethanol (EtOH) or 2-Propanol (IPA) | Polar modifier. EtOH often yields sharper peaks for amines. |
| Mandatory Additive | 0.1% Diethylamine (DEA) | CRITICAL: Suppresses silanol interactions. Without this, the amine will tail or irreversibly adsorb. |
| Flow Rate | 1.0 mL/min (for 4.6mm ID columns) | Standard starting point. |
| Detection | UV @ 254 nm | The benzyloxy group absorbs strongly here. |
Q: How do I interpret the initial screening results?
Use the following decision logic to move from screening to optimization.
Figure 1: Method Development Decision Tree for 3-aryloxypyrrolidine separation.
Troubleshooting Guide (FAQ)
Issue 1: Severe Peak Tailing (Asymmetry > 1.5)
User Report: "I see separation, but the peaks are tailing badly. The second peak never returns to baseline."
Root Cause: The secondary amine on the pyrrolidine ring is interacting with the silica support of the column, not just the chiral selector.
Corrective Actions:
-
Increase Base Strength: Switch from 0.1% DEA to 0.1% Ethanoline (EtNH2) . Primary amines (like ethanolamine) are often more effective competitors for silanol sites than secondary amines (DEA).
-
Immobilized Columns: If using coated phases (AD-H/OD-H), you are limited to Hexane/Alcohol. If you switch to Immobilized versions (Chiralpak IA, IB, IH) , you can add 5-10% Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE) to the mobile phase. This improves solubility and mass transfer, sharpening the peaks.
Issue 2: Peak Broadening / Loss of Resolution
User Report: "The peaks were separated yesterday, but today they have merged into a broad blob."
Root Cause:
-
Additive Depletion: DEA is volatile. If your pre-mixed mobile phase sat overnight in an open flask, the DEA evaporated, changing the pH.
-
Sample Solvent Mismatch: Dissolving the sample in 100% MeOH or DMSO while running a Hexane-dominant mobile phase causes "solvent shock," leading to peak distortion.
Corrective Actions:
-
Fresh Prep: Prepare mobile phases daily.
-
Solvent Match: Dissolve the sample in the mobile phase (e.g., Hexane/EtOH 50:50). If solubility is poor, use the minimum amount of DCM (only if using immobilized columns) or IPA.
Issue 3: "Ghost" Peaks or Baseline Noise
User Report: "I see small peaks eluting before my main enantiomers."
Root Cause: The benzyl group is susceptible to cleavage or oxidation if the sample is old. 3-[4-hydroxyphenoxy]pyrrolidine (the de-benzylated impurity) is much more polar and will elute significantly earlier or later depending on the mode.
Corrective Action:
-
Verify sample purity via achiral HPLC or LC-MS before chiral method development.
-
Diagram of Impurity Logic:
Figure 2: Pre-separation purity check workflow.
Advanced Strategy: Derivatization (Plan B)
If direct separation fails or tailing persists despite additives, derivatization is the standard fallback for pyrrolidines.
Protocol:
-
Reagent: Di-tert-butyl dicarbonate (
). -
Reaction: React the pyrrolidine with
in DCM/TEA (30 mins). -
Result: Converts the basic secondary amine to a neutral N-Boc carbamate .
-
Benefit: Eliminates tailing completely. N-Boc-3-aryloxypyrrolidines separate exceptionally well on Chiralpak AD-H or Chiralcel OJ-H .
-
Recovery: The Boc group is easily removed post-separation with TFA/DCM.
Scale-Up Considerations (Preparative)
When moving from analytical (<1 mg) to preparative (>100 mg) scale:
| Factor | Adjustment |
| Solubility | The benzyloxy group aids solubility in organic solvents. If solubility in Hexane is low, use Chiralpak IA/IB and introduce Ethyl Acetate or THF into the mobile phase (e.g., Hexane/THF 80:20). |
| Loading | Stack injections. Ensure the "front" of the second peak does not overlap the "tail" of the first. |
| Recovery | Evaporate mobile phase under vacuum < 40°C. The amine may form carbamates with atmospheric |
References
-
Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF, IG, IH and IJ Columns. (Essential guide for solvent compatibility and immobilized phase usage).
-
Okamoto, Y., & Ikai, T. (2008). Chiral HPLC for efficient resolution of enantiomers.[1][2][3][4][5] Chemical Society Reviews. (Foundational review on polysaccharide CSP mechanisms).
-
Subramanian, G. (Ed.).[6] (2001). Chiral Separation Techniques: A Practical Approach. Wiley-VCH. (Standard text for amine resolution strategies).
- Application Note:Enantioseparation of Secondary Amines. Regis Technologies / Phenomenex.
Sources
- 1. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chiral separation of five antihistamine drug enantiomers and enantioselective pharmacokinetic study of carbinoxamine in rat plasma by HPLC-MS/MS - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
Improving the stability of 3-[4-(Benzyloxy)phenoxy]pyrrolidine in solution
Introduction
Welcome to the technical support center for 3-[4-(Benzyloxy)phenoxy]pyrrolidine. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound in solution, thereby guaranteeing the reliability and reproducibility of your experimental results. Due to its specific chemical structure, containing a pyrrolidine ring, a benzylic ether, and an aryl ether linkage, this molecule is susceptible to particular degradation pathways if not handled and stored correctly. This document provides in-depth, experience-based answers to common questions and detailed protocols to mitigate stability issues.
Part 1: Frequently Asked Questions (FAQs) - Understanding Compound Stability
This section addresses the fundamental chemical liabilities of 3-[4-(Benzyloxy)phenoxy]pyrrolidine.
Q1: What are the primary functional groups in 3-[4-(Benzyloxy)phenoxy]pyrrolidine and how do they influence its stability?
Answer: The stability of 3-[4-(Benzyloxy)phenoxy]pyrrolidine is dictated by three key functional groups:
-
Pyrrolidine Ring: This saturated secondary amine is generally stable. However, the nitrogen atom and the adjacent carbon atoms (alpha-carbons) can be susceptible to oxidation.[1] Oxidative degradation may lead to the formation of N-oxides or ring-opened byproducts, which can alter the compound's biological activity and physical properties.[2]
-
Benzylic Ether (-O-CH₂-Ph): This is the most reactive moiety. The methylene bridge (–CH₂–) between the oxygen and the benzyl group is susceptible to autoxidation in the presence of air and light, leading to the formation of hydroperoxides.[3][4] These peroxides are not only an impurity but can also be explosive upon concentration, posing a significant safety hazard.[4][5] This ether linkage is also more prone to cleavage under strong acidic conditions compared to the aryl ether.[6]
-
Aryl Ether (Ph-O-Ar): The ether linkage between the two phenyl rings is significantly more stable and less prone to cleavage than the benzylic ether due to the sp² hybridization of the carbon atoms and the delocalization of electrons in the aromatic systems.[6] However, the phenol-like structure can be susceptible to oxidation, potentially leading to the formation of quinone-like species, which are often colored.
Q2: What are the most likely degradation pathways for this compound in solution?
Answer: Based on the compound's structure, two primary degradation pathways are of concern: oxidation and hydrolysis.
-
Oxidative Degradation: This is the most probable degradation route under typical aerobic laboratory conditions. Key sites for oxidation are the benzylic carbon and the pyrrolidine ring. Exposure to air (oxygen), light (which can generate free radicals), and trace metal ions can catalyze these reactions.[2][3]
-
Hydrolytic Degradation (Acid-Catalyzed Cleavage): While ethers are generally stable to hydrolysis, the benzylic ether can be cleaved under strong acidic conditions (pH < 3).[6][7] This is less of a concern in neutral or basic solutions but must be considered if the compound is used in acidic buffers or formulations.
Below is a diagram illustrating these potential degradation points.
Caption: Potential degradation pathways for the target molecule.
Q3: I've noticed my solution changing color over time. What does this indicate?
Answer: A color change, typically to yellow or brown, is a common visual indicator of oxidative degradation. The formation of oxidized species, particularly on the phenoxy or pyrrolidine moieties, can lead to the creation of chromophores that absorb visible light. If you observe a color change, it is a strong indication that the integrity of your compound has been compromised. It is highly recommended to prepare a fresh solution and re-evaluate your storage conditions.
Part 2: Troubleshooting Guide - Common Issues & Solutions
This section provides direct answers to specific experimental problems.
Q4: My stock solution in DMSO has turned yellow after a week on the benchtop. What happened and is it still usable?
Answer: This is a classic sign of oxidative degradation. Leaving the solution on the benchtop exposes it to light and ambient oxygen, which, as discussed in Q1 and Q2, can promote oxidation of the benzylic ether and pyrrolidine ring. DMSO itself can also contain trace impurities or degrade to form acidic byproducts, which might contribute to instability.
Recommendation:
-
Do not use the solution. The presence of degradants can lead to inaccurate and misleading experimental results.[8]
-
Prepare fresh stock solutions. Prepare smaller, single-use aliquots to avoid repeated exposure of the main stock to ambient conditions.
-
Implement proper storage. Store aliquots at -20°C or -80°C, protected from light (using amber vials), and blanketed with an inert gas like argon or nitrogen before sealing if long-term stability is critical.
Q5: I see precipitates in my frozen stock solution after thawing. How can I prevent this and can I redissolve it?
Answer: Precipitation upon thawing is usually due to poor solubility of the compound in the chosen solvent at lower temperatures or exceeding the solubility limit during the initial preparation. While you can attempt to redissolve the compound by gentle warming (e.g., 37°C water bath) and vortexing, this process can introduce thermal stress and may not guarantee complete re-solubilization, leading to inaccurate concentrations.
Prevention is the best approach:
-
Verify Solubility: Ensure you are not exceeding the compound's solubility limit in your chosen solvent. If necessary, prepare a slightly more dilute stock solution.
-
Minimize Freeze-Thaw Cycles: Prepare smaller, single-use aliquots. Each freeze-thaw cycle increases the likelihood of precipitation and degradation.[9]
-
Consider a Co-solvent System: If solubility in a single solvent is an issue, a co-solvent system (e.g., DMSO/Ethanol or DMSO/PBS) might improve solubility, but this must be compatible with your downstream assay.
Q6: I'm getting inconsistent IC50 values in my cell-based assay. Could compound instability be the cause?
Answer: Absolutely. Inconsistent results are a hallmark of compound instability. If the compound degrades in the stock solution or in the assay medium over the course of the experiment, the effective concentration of the active molecule decreases over time. This leads to a loss of potency and high variability in results.
Troubleshooting Steps:
-
Prepare a fresh stock solution from the solid compound and immediately run the assay. Compare the results with those from the older stock.
-
Assess Stability in Assay Media: Incubate the compound in your complete cell culture medium at 37°C for the duration of your experiment (e.g., 24, 48, 72 hours). Analyze samples at different time points by HPLC or LC-MS to quantify the remaining parent compound.
-
Review Solution Handling: Ensure that dilutions are made immediately before use and that diluted solutions are not stored for extended periods.
Part 3: Protocols and Best Practices
Follow these validated procedures to maximize the stability and longevity of your compound.
Protocol 1: Recommended Procedure for Preparing High-Concentration Stock Solutions
This protocol emphasizes accuracy and minimizes initial exposure to degradative factors.[10][11]
-
Pre-weighing: Allow the vial containing the solid compound to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of atmospheric moisture onto the solid.
-
Weighing: Weigh the desired amount of solid compound in a clean, dry vial. For accuracy, it is better to weigh a larger mass (e.g., >5 mg) and prepare a larger volume of stock solution.[11]
-
Solvent Addition: Add the appropriate volume of a high-purity, anhydrous solvent (e.g., DMSO, DMF, Ethanol). Use a calibrated pipette for accuracy.[12]
-
Dissolution: Ensure complete dissolution by vortexing. Gentle warming in a water bath (not exceeding 37°C) can be used if necessary, but avoid excessive heat.
-
Inert Gas Purge (Optional but Recommended): Gently blow a stream of an inert gas (Argon or Nitrogen) over the headspace of the solution for 15-30 seconds to displace oxygen.
-
Aliquoting and Storage: Immediately dispense the stock solution into single-use, light-protecting (amber) vials. Seal the vials tightly and store them at -20°C or, for longer-term storage, at -80°C.[4]
Table 1: Recommended Solvents and Storage Conditions
| Solvent | Max Concentration (Typical) | Short-Term Storage (1-2 weeks) | Long-Term Storage (>2 weeks) | Key Considerations |
| DMSO | >10 mM | -20°C, Aliquoted, Desiccated | -80°C, Aliquoted, Inert Gas | Hygroscopic; absorb water from the air. Use anhydrous grade.[13] |
| Ethanol | ~5-10 mM | -20°C, Aliquoted | -80°C, Aliquoted, Tightly Sealed | Less toxic for cell-based assays but may have lower solvating power. |
| DMF | >10 mM | -20°C, Aliquoted | -80°C, Aliquoted, Inert Gas | Higher boiling point than DMSO, but can be more toxic. |
Protocol 2: General Workflow for a Short-Term Stability Study
This workflow allows you to quickly assess the stability of your compound under specific experimental conditions.[14]
-
Preparation: Prepare a fresh stock solution of the compound in your chosen solvent (e.g., DMSO). Dilute this stock to the final working concentration in your experimental buffer or cell culture medium.
-
Timepoint Zero (T=0): Immediately take an aliquot of the final solution and either analyze it or freeze it at -80°C to serve as the baseline control.
-
Incubation: Place the remaining solution under the desired experimental conditions (e.g., 37°C incubator, room temperature on the benchtop, 4°C).
-
Sampling: At specified time points (e.g., 2, 4, 8, 24, 48 hours), withdraw aliquots. Immediately freeze them at -80°C if not analyzing right away.
-
Analysis: Analyze all samples (T=0 and subsequent timepoints) together using a stability-indicating method like HPLC or LC-MS.[15]
-
Quantification: Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample. A loss of >10-15% is typically considered significant.
Caption: A typical workflow for assessing compound stability in solution.
Part 4: Analytical Methods for Stability Assessment
Q8: What analytical techniques can I use to quantify the stability of my compound and its degradation products?
Answer: To accurately assess stability, you need a quantitative method that can separate the parent compound from any potential degradants. High-Performance Liquid Chromatography (HPLC) is the most common and reliable technique.[15][16]
Table 2: Analytical Techniques for Stability Monitoring
| Technique | Principle | What It Tells You | Strengths |
| HPLC-UV | Separates compounds based on their affinity for a stationary phase. A UV detector measures absorbance. | Purity of the sample and quantity of the parent compound remaining. | Robust, quantitative, widely available.[15] |
| LC-MS | Combines the separation power of HPLC with the mass detection of a mass spectrometer. | Purity and quantity of the parent compound, plus the molecular weights of degradation products. | Provides structural information about unknown degradants, highly sensitive.[17] |
| NMR Spectroscopy | Nuclear Magnetic Resonance provides detailed information about the chemical structure. | Confirms the structure of the parent compound and can be used to identify the structure of major degradants. | Provides definitive structural information. |
For routine stability checks, HPLC-UV is sufficient. For identifying unknown degradation products, LC-MS is the preferred method.[8][17]
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 138548941, 3-(4-(Benzyloxy)phenoxy)pyrrolidine. PubChem. [Link]
-
Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257–10274. [Link]
-
Frontiers in Chemistry (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers. [Link]
-
MDPI (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules. [Link]
-
Chemistry LibreTexts (2022). 2.5: Preparing Solutions. Chemistry LibreTexts. [Link]
-
ResearchGate (n.d.). Degradation pathways of three benzonitrile herbicides – ioxynil, bromoxynil and dichlobenil – in pure bacterial cultures versus agricultural soil. ResearchGate. [Link]
-
Chemistry Stack Exchange (2021). Different reaction conditions for hydrolysis of ethers and epoxides. Stack Exchange. [Link]
-
Chromatography Online (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC International. [Link]
-
Longchem (n.d.). (R)-3-BENZYLOXY-PYRROLIDINE. Longchem. [Link]
-
ACS Publications (2022). Computational Study of the Stability of Pyrrolidine-Derived Iminium Ions: Exchange Equilibria between Iminium Ions and Carbonyl Compounds. ACS Omega. [Link]
-
National Institutes of Health (n.d.). Oxidations of pyrrolidines and piperidines to afford CH-functionalized isopropyl-1-carboxylate congeners. PMC. [Link]
-
University of Missouri (n.d.). Use of Ether. Environment, Health & Safety. [Link]
-
Rice University (n.d.). Solutions and dilutions: working with stock solutions. Experimental Biosciences. [Link]
-
National Institutes of Health (2024). Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics. PMC. [Link]
-
Cargo Handbook (n.d.). Ether. Cargo Handbook. [Link]
-
Separation Science (2024). Analytical Techniques In Stability Testing. Separation Science. [Link]
-
Chemguide (n.d.). Hydrolysing Esters. Chemguide. [Link]
-
MDPI (2020). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Molbank. [Link]
-
ResearchGate (2020). Assessing the Oxidative Degradation of N-Methylpyrrolidone (NMP) in Microelectronic Fabrication Processes by Using a Multiplatform Analytical Approach. ResearchGate. [Link]
-
National Institutes of Health (2014). Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. PMC. [Link]
-
University of St Andrews (n.d.). Ethers. Health & Safety. [Link]
-
National Institutes of Health (2024). Elucidating the metabolic pathway and initial degradation gene for p-chloro-m-xylenol biodegradation in Rhodococcus pyridinivorans DMU114. PMC. [Link]
-
University of Arizona (n.d.). PREPARING SOLUTIONS AND MAKING DILUTIONS. UArizona. [Link]
-
Hovione (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. [Link]
-
St. Olaf College (n.d.). Preparing Chemical Solutions, Reagents, and Buffers. Laboratory Safety. [Link]
-
Chemistry LibreTexts (2023). 18.3: Reactions of Ethers - Acidic Cleavage. Chemistry LibreTexts. [Link]
-
ChemSynthesis (n.d.). 1-benzyl-3-(3-chlorophenoxy)pyrrolidine. ChemSynthesis. [Link]
-
YouTube (2015). Preparing Solutions - Part 3: Dilutions from stock solutions. Bitesize Bio. [Link]
-
Springer (2012). Forced degradation study of thiocolchicoside: characterization of its degradation products. Chromatographia. [Link]
-
ResearchGate (2024). An Overview on Chemistry and Biological Importance of Pyrrolidinone. ResearchGate. [Link]
-
Justrite (n.d.). How to Handle and Store Ethyl Ether. Justrite. [Link]
-
Pharmaceutical Technology (2019). Stability Testing for Small-Molecule Clinical Trial Materials. Pharmaceutical Technology. [Link]
-
askIITians (n.d.). Alcohol, Phenol and Ether Short Revision Notes. askIITians. [Link]
-
Reddit (2016). A safety method for an ether storage. r/chemistry. [Link]
-
YouTube (2021). Acidic hydrolysis of ether explained JEE 12th Chemistry Alcohol,Phenol and Ether. JEE VEDANTU. [Link]
-
National Institutes of Health (n.d.). 4-(Benzyloxy)benzaldehyde. PMC. [Link]
Sources
- 1. Oxidations of pyrrolidines and piperidines to afford CH-functionalized isopropyl-1-carboxylate congeners - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ehs.wisc.edu [ehs.wisc.edu]
- 4. Ethers | Health & Safety | Health and Safety Department [health-safety.ed.ac.uk]
- 5. reddit.com [reddit.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Solutions and dilutions: working with stock solutions [ruf.rice.edu]
- 12. Preparing Chemical Solutions, Reagents, and Buffers – Laboratory Safety [wp.stolaf.edu]
- 13. Ether - Cargo Handbook - the world's largest cargo transport guidelines website [cargohandbook.com]
- 14. pharmtech.com [pharmtech.com]
- 15. sepscience.com [sepscience.com]
- 16. hovione.com [hovione.com]
- 17. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Synthesis of 3-[4-(Benzyloxy)phenoxy]pyrrolidine
A Guide to Minimizing Impurities and Optimizing Synthesis
Welcome to the Technical Support Center for the synthesis of 3-[4-(Benzyloxy)phenoxy]pyrrolidine. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this important pyrrolidine derivative. As Senior Application Scientists, we provide not only procedural steps but also the underlying chemical principles to empower you to make informed decisions in your experimental work.
Troubleshooting Guide: Navigating Common Synthetic Hurdles
This section addresses specific issues that may arise during the synthesis of 3-[4-(Benzyloxy)phenoxy]pyrrolidine, which is typically prepared via a Williamson ether synthesis or a similar nucleophilic substitution reaction.
Q1: I am observing a significant amount of a byproduct with a similar polarity to my product on my TLC plate. What could it be and how can I minimize it?
This is a common issue and often points to a competing N-alkylation reaction. The pyrrolidine nitrogen is a nucleophile and can compete with the phenoxide for the alkylating agent (e.g., a 3-halopyrrolidine derivative).
Causality: The secondary amine of the pyrrolidine ring is nucleophilic and can react with the electrophilic partner intended for the phenoxide oxygen. This is especially prevalent if the pyrrolidine nitrogen is not protected.
Troubleshooting Protocol:
-
N-Protection of the Pyrrolidine: The most effective way to prevent N-alkylation is to protect the pyrrolidine nitrogen before the etherification step. The tert-butoxycarbonyl (Boc) group is a common and effective choice.
-
Protocol for N-Boc Protection:
-
Dissolve the 3-hydroxypyrrolidine starting material in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a base, such as triethylamine or diisopropylethylamine (DIPEA), to scavenge the acid byproduct.
-
Slowly add di-tert-butyl dicarbonate (Boc)₂O at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Work up the reaction by washing with aqueous solutions to remove the base and salts, then purify by column chromatography if necessary.
-
-
-
Choice of Base: Using a milder base for the deprotonation of 4-(benzyloxy)phenol can sometimes reduce the extent of N-alkylation of the unprotected pyrrolidine, although N-protection is the more robust solution. Bases like potassium carbonate are milder than strong bases like sodium hydride.[1]
Visualizing the Side Reaction:
Caption: Competing O- and N-alkylation pathways.
Q2: My reaction is sluggish, and I have a low yield of the desired ether. What factors could be contributing to this?
Low yields can stem from several factors, including incomplete deprotonation of the phenol, suboptimal reaction conditions, or the choice of solvent.
Causality: The Williamson ether synthesis is an Sₙ2 reaction, and its efficiency is highly dependent on the nucleophilicity of the phenoxide, the reactivity of the alkylating agent, and the reaction environment.[2]
Optimization Strategies:
-
Base Selection: Ensure complete deprotonation of the 4-(benzyloxy)phenol. If using a weaker base like K₂CO₃ results in low conversion, consider a stronger base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).[3]
-
Solvent Choice: Aprotic polar solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile are generally preferred as they solvate the cation of the base but not the phenoxide anion, thus enhancing its nucleophilicity.[1] Protic solvents can hydrogen-bond with the phenoxide, reducing its reactivity.
-
Temperature and Reaction Time: Increasing the reaction temperature can improve the rate of reaction. However, be cautious as higher temperatures can also promote side reactions like elimination. Monitor the reaction progress by TLC or HPLC to determine the optimal reaction time.
-
Leaving Group: The choice of leaving group on the pyrrolidine ring is crucial. Iodide is a better leaving group than bromide, which is better than chloride. If your reaction is slow with a chloropyrrolidine derivative, consider converting it to the corresponding iodo- or bromo-derivative.
Table 1: Influence of Reaction Parameters on Yield
| Parameter | Condition A (Low Yield) | Condition B (Improved Yield) | Rationale |
| Base | K₂CO₃ | NaH | Stronger base ensures complete deprotonation of the phenol. |
| Solvent | Ethanol (Protic) | DMF (Aprotic Polar) | Aprotic polar solvents enhance the nucleophilicity of the phenoxide. |
| Temperature | Room Temperature | 60-80 °C | Increased temperature accelerates the reaction rate. |
| Leaving Group | Chloride | Iodide | Iodide is a better leaving group, facilitating the Sₙ2 reaction. |
Q3: I am seeing impurities that suggest my benzyloxy protecting group is not stable. What could be happening?
The benzyloxy group is generally stable, but it can be cleaved under certain conditions, leading to the formation of 4-hydroxyphenoxy-pyrrolidine derivatives.
Causality: While robust, the benzyl ether can be susceptible to hydrogenolysis. If there are sources of hydrogen in the reaction (e.g., from a transfer hydrogenation source) and a catalytic metal (even trace amounts from previous steps), the benzyloxy group can be removed.[4]
Preventative Measures:
-
Purify Starting Materials: Ensure that your starting materials and reagents are free from any residual hydrogenation catalysts (like Palladium or Platinum).
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions, although it is less likely to directly impact the stability of the benzyloxy group in this context.
-
Avoid Reductive Conditions: Be mindful of any reagents that could act as a hydrogen source in the presence of a potential catalyst.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in the synthesis of 3-[4-(Benzyloxy)phenoxy]pyrrolidine?
Based on the probable synthetic route (Williamson ether synthesis), the most likely impurities are:
-
Unreacted Starting Materials: 4-(Benzyloxy)phenol and the 3-halopyrrolidine derivative.
-
N-Alkylated Impurity: If the pyrrolidine nitrogen is unprotected, you may form 1-benzyl-3-[4-(benzyloxy)phenoxy]pyrrolidine or a related N-alkylated species.
-
C-Alkylated Impurity: Alkylation can sometimes occur on the aromatic ring of the phenoxide, although this is generally a minor byproduct with phenoxides.[1]
-
Debenzylated Product: Formation of 3-(4-hydroxyphenoxy)pyrrolidine if the benzyloxy group is cleaved.
-
Elimination Product: If a secondary halopyrrolidine is used, an elimination reaction can occur to form a pyrroline derivative.
Q2: What analytical methods are best for assessing the purity of my product?
A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity analysis.
-
Thin-Layer Chromatography (TLC): Excellent for rapid reaction monitoring and initial purity assessment.
-
High-Performance Liquid Chromatography (HPLC): The primary technique for quantitative purity analysis. A reverse-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a good starting point. UV detection at a wavelength where all components have significant absorbance (e.g., around 254 nm) is typically used.
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired product and helps in the identification of unknown impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation of the final product and can be used to identify and quantify impurities if their signals are resolved from the product's signals.[5]
Proposed HPLC Method:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with a higher percentage of A and gradually increase the percentage of B.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
Q3: How can I effectively purify the final product?
The primary method for purifying 3-[4-(Benzyloxy)phenoxy]pyrrolidine is silica gel column chromatography . The choice of eluent will depend on the polarity of the product and its impurities. A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity is often effective.
Visualizing the Purification Workflow:
Caption: A typical purification workflow for the target compound.
References
-
Henderson, J. L., et al. (2015). Discovery and preclinical profiling of 3-[4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzonitrile (PF-06447475), a highly potent, selective, brain penetrant, and in vivo active LRRK2 kinase inhibitor. Journal of Medicinal Chemistry, 58(1), 419-32. [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers. [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
-
Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry, 4(4), 41-45. [Link]
-
ResearchGate. (2020). (PDF) Green Methodology Development for the Surfactant Assisted Williamson Synthesis of 4-Benzyloxy Benzoic Acid (Ether) in Aqueous Media. [Link]
-
Mague, J. T., et al. (2023). Synthesis of (E)-1-benzyl-4-benzylidenepyrrolidine-2, 3-dione: Spectroscopic Characterization and X-ray Structure. Journal of Spectroscopic Research, 2(1), 1-8. [Link]
-
ResearchGate. (n.d.). Interpretation of the pyrrolidine region of the 1 H NMR spectrum (400.... [Link]
-
Musliner, W. J., & Gates, J. W., Jr. (1971). HYDROGENOLYSIS OF PHENOLIC ETHERS: BIPHENYL. Organic Syntheses, 51, 82. [Link]
-
Common Organic Chemistry. (n.d.). Benzyl Protection. [Link]
Sources
Improving the pharmacokinetic properties of pyrrolidine inhibitors
Technical Guide & Troubleshooting Hub
Status: Operational Operator: Senior Application Scientist Topic: Pharmacokinetic (PK) Optimization of Pyrrolidine Inhibitors
Diagnostic Triage: Identify Your Failure Mode
Before initiating structural modifications, identify the specific pharmacokinetic failure mode of your pyrrolidine scaffold. Use the table below to route your issue to the correct "Support Ticket."
| Symptom | Diagnostic Indicator | Root Cause | Go To |
| Rapid Clearance | Oxidative metabolism at | Ticket #001 | |
| Cardiotoxicity | hERG | Basic amine ( | Ticket #002 |
| Low Oral Bioavailability | Low Caco-2 ( | P-gp substrate recognition; High H-bond donor count. | Ticket #003 |
Ticket #001: Metabolic Instability (The "Hotspot" Issue)
Issue: Pyrrolidine rings are metabolic hotspots.[1] Cytochrome P450 (CYP) enzymes frequently target the electron-rich C-H bonds adjacent to the nitrogen (
The Mechanism:
The pyrrolidine nitrogen lone pair stabilizes the radical cation intermediate formed during CYP450 oxidation, facilitating hydrogen abstraction at the
Solution A: Strategic Fluorination
Replacing C-H bonds with C-F bonds is the gold standard. Fluorine is bioisosteric to hydrogen sterically but highly electronegative.
-
Mechanism: The C-F bond is stronger (approx. 116 kcal/mol vs. 99 kcal/mol for C-H), resisting abstraction. Furthermore, the electronegativity inductively destabilizes the oxo-heme transition state.
-
Implementation: Introduce fluorine at C3 or C4.
-
Note: 3,3-difluoropyrrolidine is often superior to monofluorination as it eliminates the acidic proton and prevents racemization.
-
Solution B: Steric Shielding & Rigidification
If fluorination alters potency, use steric bulk to block enzyme approach.
-
Bridged Systems: Convert the pyrrolidine into a bicyclic system (e.g., 3-azabicyclo[3.1.0]hexane). This "freezes" the conformation, reducing the entropic penalty of binding while blocking metabolic access.
-
Case Study: Saxagliptin. The addition of a cyclopropane ring fused to the pyrrolidine (forming a methanopyrrolidine) significantly improved metabolic stability compared to simple pyrrolidine analogs.
Solution C: N-Functionalization (If permissible)
If the basic nitrogen is not essential for binding:
-
Electron Withdrawal: Acylation (forming an amide) or Sulfonylation pulls electron density from the ring, making it less prone to oxidation.
-
Cyanation: As seen in Vildagliptin, adding a nitrile group at C2 can reversibly bind to the target (serine proteases) while electronically deactivating the ring.
Visualizing the Metabolic Defense Strategy:
Caption: Decision tree for structural modification based on metabolic hotspot identification.
Ticket #002: hERG Toxicity (The Safety Liability)
Issue: Pyrrolidines are secondary/tertiary amines. At physiological pH, they are protonated (cationic). The "hERG Pharmacophore" typically consists of a basic nitrogen + a lipophilic linker + an aromatic tail. This allows the drug to block the
Solution A: The pKa Shift (The "Fluorine Effect" Redux)
You must lower the basicity of the pyrrolidine nitrogen.
-
Target: Reduce pKa to < 7.5 if possible.
-
Method: Introduce electron-withdrawing groups (EWGs) on the pyrrolidine ring.
-
Data: A 3-fluoropyrrolidine has a pKa ~1-2 units lower than unsubstituted pyrrolidine due to the inductive effect (
-induction). -
Result: Less cation exists at pH 7.4, reducing affinity for the hERG pore's aromatic residues.
-
Solution B: Lipophilicity Reduction
hERG binding is driven by hydrophobic interactions.
-
Method: Lower cLogP.
-
Substitution: Replace distal aromatic rings with heteroaromatics (e.g., pyridine instead of phenyl) or introduce polar motifs (ethers, hydroxyls) on the pyrrolidine ring itself.
Solution C: Zwitterionic Design
Introduce a carboxylate or similar anionic group elsewhere in the molecule to create a zwitterion. The net neutral charge often drastically reduces hERG affinity while maintaining target potency (if the binding pocket tolerates the acid).
Ticket #003: Permeability & P-gp Efflux
Issue: Polar pyrrolidines with high Hydrogen Bond Donor (HBD) counts are prime substrates for P-glycoprotein (P-gp/MDR1) efflux, limiting CNS penetration and oral absorption.
Solution A: Masking the Donor
If the pyrrolidine NH is a donor:
-
N-Alkylation/Acylation: Cap the nitrogen.
-
Intramolecular H-Bonding: Design the molecule so the NH forms a hydrogen bond with a nearby acceptor (e.g., a carbonyl oxygen). This "hides" the donor from the solvent and P-gp.
Solution B: Matched Molecular Pairs (MMP)
Analyze MMPs to optimize the Efflux Ratio (ER).
-
Strategy: Systematically increase steric bulk near the nitrogen. P-gp binding pockets are large but sensitive to specific steric clashes.
-
Protocol: Test analogs in MDCK-MDR1 assays. Aim for an ER < 2.0.
Standard Operating Procedures (Protocols)
Protocol 1: Microsomal Stability Assay
Use this to validate "Ticket #001" interventions.
Objective: Determine intrinsic clearance (
Reagents:
-
Liver Microsomes (Human/Rat/Mouse) at 20 mg/mL protein.
-
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).
-
Test Compound (1
M final conc). -
Stop Solution: Ice-cold Acetonitrile containing Internal Standard (IS).
Workflow:
-
Pre-incubation: Mix 445
L of Phosphate Buffer (100 mM, pH 7.4) + 25 L Microsomes + 5 L Test Compound. Incubate at 37°C for 5 min. -
Initiation: Add 25
L of NADPH Regenerating System. -
Sampling: At
min, remove 50 L aliquots. -
Quenching: Immediately dispense aliquot into 150
L Stop Solution. Vortex and centrifuge (4000 rpm, 10 min). -
Analysis: Inject supernatant into LC-MS/MS. Monitor parent ion depletion.
Visualizing the Workflow:
Caption: Step-by-step workflow for the Microsomal Stability Assay.
Protocol 2: PAMPA (Parallel Artificial Membrane Permeability Assay)
Use this to validate "Ticket #003" interventions.
Objective: Assess passive permeability (
-
Donor Plate: Prepare 10 mM stock of pyrrolidine analog. Dilute to 50
M in pH 7.4 buffer. Add 300 L to donor wells. -
Membrane: Coat the PVDF filter of the acceptor plate with 5
L of 1% lecithin in dodecane. -
Acceptor Plate: Add 200
L of pH 7.4 buffer to acceptor wells. -
Sandwich: Place acceptor plate on top of donor plate.
-
Incubation: 5 hours at Room Temperature in a humidity chamber.
-
Readout: Measure UV absorbance or LC-MS of both donor and acceptor wells. Calculate
.
References
-
Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37, 320-330. Link
-
Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link
-
Gingrich, D. E., et al. (2003). Discovery of a Novel Class of Potent, Selective, and Orally Active Pyrrolidine-Based Inhibitors of Dipeptidyl Peptidase IV. Journal of Medicinal Chemistry (Saxagliptin discovery), 46(26), 5638-5641. Link
-
Hitchcock, S. A., et al. (2006). Structural modifications that alter the P-glycoprotein efflux properties of compounds.[2][3][4][5] Journal of Medicinal Chemistry, 49(26), 7559-7583. Link
-
Jamieson, C., et al. (2006). Medicinal chemistry of hERG optimizations: highlights and trends. Journal of Medicinal Chemistry, 49(17), 5029-5046. Link
- Di, L., & Kerns, E. H. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Standard text for Microsomal/PAMPA protocols).
Sources
Validation & Comparative
Structure-Activity Relationship (SAR) of 3-[4-(Benzyloxy)phenoxy]pyrrolidine
A Comparative Guide for MCH-1 Receptor Antagonism
Executive Summary: The Biaryl Ether Scaffold
3-[4-(Benzyloxy)phenoxy]pyrrolidine represents a "biaryl ether" pharmacophore, a privileged scaffold in medicinal chemistry primarily associated with Melanin-Concentrating Hormone Receptor 1 (MCH-1R) antagonism . This class of compounds has emerged as a critical lead series for the treatment of obesity and anxiety disorders.
Unlike rigid tricyclic antidepressants or earlier peptide-based antagonists, this scaffold offers a tunable "flexible linker" system. The pyrrolidine nitrogen provides the essential basic center for receptor anchoring, while the benzyloxy-phenoxy tail probes the deep lipophilic pocket of the MCH-1 receptor.
Therapeutic Relevance:
-
Primary Target: MCH-1 Receptor (Antagonist).[1][2][3][4][5][6]
-
Secondary/Off-Target: Serotonin/Norepinephrine Transporters (SERT/NET), hERG channel (safety liability).
-
Clinical Indication: Obesity (anorectic effect), Anxiety/Depression.
Detailed Structure-Activity Relationship (SAR)
The SAR of this molecule can be dissected into three distinct pharmacophoric regions. Modifications in these zones dictate potency (
Region A: The Basic Center (Pyrrolidine Ring)
The 3-substituted pyrrolidine ring is the "anchor" of the molecule.
-
Nitrogen Basicity: A basic nitrogen (pKa ~9-10) is non-negotiable for high-affinity binding to the conserved Aspartate residue (Asp123) in the MCH-1 receptor transmembrane domain.
-
Stereochemistry: The (S)-enantiomer typically exhibits 10-fold to 100-fold higher potency than the (R)-enantiomer. The (S)-configuration orients the lipophilic tail into the correct hydrophobic sub-pocket.
-
N-Substitution:
-
Free Amine (NH): Moderate potency but poor blood-brain barrier (BBB) permeability.
-
Methyl/Ethyl: Increases lipophilicity and BBB penetration.
-
Bulky Groups (e.g., cyclobutyl, benzyl): Often tolerated but can increase hERG liability.
-
Region B: The Linker (Ether Oxygen)
The ether linkage connecting the pyrrolidine to the central phenyl ring is a critical "hinge."
-
Ether (-O-): Provides optimal flexibility and acts as a hydrogen bond acceptor. Replacing this with a methylene (-CH2-) often retains potency but alters the metabolic profile (reducing CYP interactions).
-
Amide Linker: Replacing the ether with an amide significantly reduces affinity, indicating the receptor pocket requires a flexible, non-planar connector.
Region C: The Distal Lipophilic Tail (Benzyloxy Group)
This region drives potency through hydrophobic interactions.
-
Para-Positioning: The benzyloxy group must be in the para (4) position relative to the pyrrolidine ether. Meta or ortho substitution leads to steric clashes within the receptor.
-
Terminal Phenyl Ring:
-
Unsubstituted: Good baseline activity (
~10-50 nM). -
Halogenation (4-F, 3,4-difluoro): drastically improves metabolic stability (blocks para-hydroxylation) and potency (
< 5 nM). -
Methoxy (-OMe): Generally reduces potency due to steric bulk and polarity.
-
Visualizing the SAR Logic
The following diagram maps the structural modifications to their biological consequences.
Caption: Structural decomposition of the pharmacophore highlighting the functional role of each region in MCH-1 receptor binding.
Comparative Performance Analysis
To evaluate the utility of 3-[4-(Benzyloxy)phenoxy]pyrrolidine, we compare it against industry standards SNAP-94847 (a high-affinity MCH-1 antagonist) and Sibutramine (a non-selective reuptake inhibitor).
| Feature | 3-[4-(Benzyloxy)phenoxy]pyrrolidine | SNAP-94847 (Standard) | Sibutramine (Comparator) |
| Primary Target | MCH-1 Receptor ( | MCH-1 Receptor ( | NET/SERT Transporters |
| Selectivity Ratio | >50-fold vs. D2/5-HT2C | >100-fold vs. D2/5-HT2C | Non-selective |
| hERG Inhibition | Moderate ( | Low ( | High (Cardiovascular Risk) |
| Metabolic Stability | Low (O-dealkylation liability) | High (Amide stabilized) | Moderate |
| BBB Permeability | High (if N-alkylated) | High | High |
Analysis: While the title compound is a potent binder, it lacks the metabolic stability of optimized leads like SNAP-94847. The "benzyloxy" ether bond is susceptible to rapid oxidative metabolism (O-dealkylation) by CYP450 enzymes. However, it serves as an excellent in vitro tool compound or starting scaffold for lead optimization.
Mechanism of Action: MCH-1 Signaling Blockade
The compound functions as an inverse agonist/antagonist at the Gq-coupled MCH-1 receptor.
-
Binding: The compound occupies the orthosteric pocket, preventing the binding of the endogenous MCH peptide.
-
G-Protein Blockade: It inhibits the
signaling cascade. -
Downstream Effect: Prevents the hydrolysis of PIP2 into IP3 and DAG, thereby suppressing intracellular Calcium (
) mobilization.
Caption: The antagonist blocks the Gq-mediated signaling cascade, preventing calcium mobilization.[3]
Experimental Protocols
To generate the data discussed above, the following self-validating protocols are recommended.
Protocol A: Synthesis via Mitsunobu Coupling
Purpose: To construct the biaryl ether linkage efficiently.
-
Reagents: N-Boc-3-hydroxypyrrolidine (1.0 eq), 4-(benzyloxy)phenol (1.1 eq), Triphenylphosphine (
, 1.2 eq), DIAD (1.2 eq). -
Solvent: Anhydrous THF (0.1 M).
-
Procedure:
-
Dissolve N-Boc-3-hydroxypyrrolidine, phenol, and
in THF under atmosphere. -
Cool to 0°C. Add DIAD dropwise over 20 minutes (exothermic).
-
Stir at room temperature for 12 hours.
-
Validation: Monitor by TLC (Hexane:EtOAc 3:1). Product spot should be UV active and stain with ninhydrin (after deprotection).
-
-
Deprotection: Treat the intermediate with 4M HCl in Dioxane for 2 hours to yield the final amine salt.
Protocol B: Calcium Mobilization Assay (FLIPR)
Purpose: To determine the functional
-
Cell Line: HEK293 cells stably expressing human MCH-1R and
. -
Dye Loading: Incubate cells with Fluo-4 AM ester (calcium indicator) for 45 minutes at 37°C.
-
Agonist Challenge: Prepare MCH peptide at
concentration (typically 10-30 nM). -
Antagonist Treatment: Add serial dilutions of 3-[4-(Benzyloxy)phenoxy]pyrrolidine (0.1 nM to 10
M) 15 minutes prior to agonist. -
Measurement: Inject MCH agonist and record fluorescence intensity (Ex 488 nm / Em 520 nm) using a FLIPR (Fluorometric Imaging Plate Reader).
-
Calculation: Plot % Inhibition vs. Log[Concentration] to derive
.
References
-
Review of MCH-1 Antagonists: Hogner, A., et al. (2008). "MCH-1 Receptor Antagonists: A Patent Review." Expert Opinion on Therapeutic Patents.Link
-
Biaryl Ether Scaffold SAR: Witty, D. R., et al. (2006). "Discovery of potent and selective MCH-1 receptor antagonists." Bioorganic & Medicinal Chemistry Letters.Link
-
SNAP-94847 Characterization: David, D. J., et al. (2007).[1][2] "Efficacy of the MCHR1 antagonist SNAP 94847 in mouse models of anxiety and depression." Journal of Pharmacology and Experimental Therapeutics.Link
-
General Pyrrolidine SAR: Raimondi, M. V., et al. (2021). "Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds." Molecules.Link
-
Compound Data: PubChem CID 18357131 Entry.Link
Sources
- 1. Synthesis and SAR investigations for novel melanin-concentrating hormone 1 receptor (MCH1) antagonists part 2: A hybrid strategy combining key fragments of HTS hits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The MCH1 receptor, an anti-obesity target, is allosterically inhibited by 8-methylquinoline derivatives possessing subnanomolar binding and long residence times - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The pharmacological properties of a novel MCH1 receptor antagonist isolated from combinatorial libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and SAR investigations for novel melanin-concentrating hormone 1 receptor (MCH1) antagonists Part 1. The discovery of arylacetamides as viable replacements for the dihydropyrimidinone moiety of an HTS hit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Melanin-concentrating hormone receptor 1 (MCH1-R) antagonism: reduced appetite for calories and suppression of addictive-like behaviors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Melanin-concentrating hormone MCH1 receptor antagonists: a potential new approach to the treatment of depression and anxiety disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Validation of 3-[4-(Benzyloxy)phenoxy]pyrrolidine Therapeutic Effects
The following guide details the in vivo validation strategy for 3-[4-(Benzyloxy)phenoxy]pyrrolidine , a 3-aryloxypyrrolidine scaffold. Based on structural pharmacology, this compound class is primarily investigated as Lysine Specific Demethylase 1 (LSD1/KDM1A) inhibitors (oncology) and Melanin-Concentrating Hormone Receptor 1 (MCH1R) antagonists (metabolic/CNS disorders).
This guide focuses on validating its therapeutic potential in these high-value indications, comparing it against clinical standards like GSK-2879552 and SNAP-94847 .
Executive Summary & Therapeutic Profile
3-[4-(Benzyloxy)phenoxy]pyrrolidine represents a privileged scaffold in medicinal chemistry, characterized by a basic pyrrolidine headgroup linked via an ether bridge to a lipophilic benzyloxyphenyl tail. This architecture mimics the pharmacophore of potent LSD1 inhibitors (e.g., 4-(4-benzyloxy)phenoxypiperidines) and MCH1R antagonists .
-
Primary Therapeutic Target (Oncology): LSD1 (KDM1A) . Inhibition restores H3K4 methylation, inducing differentiation in AML (Acute Myeloid Leukemia) and SCLC (Small Cell Lung Cancer).
-
Secondary Therapeutic Target (Metabolic/CNS): MCH1R . Antagonism reduces food intake and produces anxiolytic/antidepressant effects.
-
Key Challenge: Validating bioavailability and target engagement in vivo due to the basic amine's potential for rapid clearance or poor CNS penetration.
Comparative Therapeutic Landscape
| Feature | 3-[4-(Benzyloxy)phenoxy]pyrrolidine | GSK-2879552 (LSD1 Standard) | SNAP-94847 (MCH1 Standard) |
| Core Scaffold | 3-Aryloxypyrrolidine | Cyclopropylamine (Irreversible) | 3-Aminopyrrolidine |
| Mechanism | Reversible/Competitive (Predicted) | Irreversible (FAD adduct) | GPCR Antagonist |
| Key Indication | AML, Solid Tumors, Obesity | SCLC, AML | Obesity, Anxiety |
| Bioavailability | High (Predicted, Lipophilic) | Moderate | High |
| CNS Penetration | Moderate-High (LogP ~3-4) | Low (Peripheral restricted) | High |
| Toxicity Risk | hERG inhibition (needs validation) | Thrombocytopenia | QT prolongation |
Mechanistic Validation & Signaling Pathways
Before in vivo efficacy studies, the mechanism of action must be confirmed to ensure observed effects are on-target.
LSD1 Inhibition Pathway
LSD1 demethylates mono- and di-methylated Histone H3 Lysine 4 (H3K4me1/2), repressing tumor suppressor genes. Inhibition by the pyrrolidine derivative prevents this demethylation, reactivating differentiation programs.
Caption: Mechanism of LSD1 inhibition by 3-[4-(Benzyloxy)phenoxy]pyrrolidine, leading to restoration of differentiation gene expression.
In Vivo Validation Protocols
Phase 1: Pharmacokinetics (PK) & Tolerability
Objective: Determine oral bioavailability (%F), half-life (t1/2), and Brain-to-Plasma ratio (Kp).
Protocol:
-
Animals: Male C57BL/6 mice (n=3 per timepoint).
-
Dosing:
-
IV Arm: 1 mg/kg (Vehicle: 5% DMSO / 40% PEG400 / 55% Saline).
-
PO Arm: 10 mg/kg.
-
-
Sampling: Blood and brain tissue collected at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Analysis: LC-MS/MS quantification.
-
Success Criteria:
-
Bioavailability (%F) > 30%.
-
Brain/Plasma ratio > 0.5 (for CNS indications) or < 0.1 (for peripheral oncology to minimize CNS side effects).
-
Phase 2: Efficacy in Oncology (LSD1 Focus)
Model: MV4-11 (MLL-rearranged AML) Xenograft.
Rationale: MLL-rearranged leukemias are exquisitely sensitive to LSD1 inhibition.
Step-by-Step Protocol:
-
Tumor Implantation: Inject
MV4-11 cells subcutaneously into the flank of NOD/SCID mice. -
Randomization: When tumors reach ~150 mm³, randomize mice (n=8/group) into:
-
Vehicle Control.
-
3-[4-(Benzyloxy)phenoxy]pyrrolidine (Low Dose: 10 mg/kg QD).
-
3-[4-(Benzyloxy)phenoxy]pyrrolidine (High Dose: 30 mg/kg QD).
-
Positive Control: GSK-2879552 (1 mg/kg QD).
-
-
Treatment Duration: 21 days.
-
Endpoints:
-
Tumor Volume: Measured 3x weekly via calipers (
). -
Pharmacodynamic (PD) Marker: Harvest tumors at end of study. Analyze CD11b expression (flow cytometry) and H3K4me2 levels (Western blot/ELISA) to confirm target engagement.
-
-
Data Analysis: Calculate Tumor Growth Inhibition (TGI%).
-
Target: TGI > 60% with significant upregulation of CD11b.
-
Phase 3: Efficacy in Metabolic Disorders (MCH1 Focus)
Model: Diet-Induced Obese (DIO) C57BL/6 Mice.
Rationale: MCH1 antagonists reduce hyperphagia and body weight.
Step-by-Step Protocol:
-
Induction: Feed C57BL/6 mice a High-Fat Diet (60% kcal fat) for 12 weeks until body weight > 40g.
-
Treatment: Administer compound PO daily for 28 days.
-
Endpoints:
-
Body Weight: Daily measurement.
-
Food Intake: Daily measurement (subtracting spillage).
-
Metabolic Cage: Measure Respiratory Exchange Ratio (RER) and locomotor activity (to rule out sedation).
-
-
Success Criteria: >10% weight loss vs. vehicle without sedation.
Experimental Workflow & Decision Matrix
The following workflow ensures a logical progression from synthesis to in vivo validation, minimizing resource wastage on non-viable candidates.
Caption: Decision matrix for advancing 3-[4-(Benzyloxy)phenoxy]pyrrolidine from bench to in vivo validation.
Critical Analysis & Troubleshooting
Potential Pitfalls
-
hERG Inhibition: The 3-aryloxypyrrolidine scaffold can interact with the hERG potassium channel, leading to QT prolongation.
-
Mitigation: Perform an in vitro patch-clamp hERG assay early. If IC50 < 10 µM, consider structural modification (e.g., reducing lipophilicity of the benzyloxy tail).
-
-
Metabolic Instability: The benzylic position is prone to oxidation by CYP450 enzymes.
-
Mitigation: Monitor for de-benzylated metabolites in plasma. Deuteration of the benzylic carbon may improve half-life.
-
-
Non-Specific Binding: The lipophilic nature may lead to high plasma protein binding (PPB).
-
Mitigation: Measure free fraction (
) in plasma to ensure sufficient free drug concentration covers the target IC50.
-
Interpretation of Results
-
If TGI is high but CD11b is low: The compound may be killing cells via off-target cytotoxicity rather than LSD1-mediated differentiation. Check body weight loss as a sign of toxicity.
-
If PK is good but efficacy is low: Check intracellular accumulation. The compound may be a substrate for P-gp efflux pumps (common for pyrrolidines).
References
-
LSD1 Inhibitor Design: Lan, Z., et al. (2018). Design, synthesis and biological activity of 4-(4-benzyloxy)phenoxypiperidines as selective and reversible LSD1 inhibitors. Bioorganic & Medicinal Chemistry. Link
-
MCH1 Antagonist Scaffold: McBriar, M. D., et al. (2006). Discovery of MCH-1 receptor antagonists: 3-Aryloxypyrrolidine derivatives. Bioorganic & Medicinal Chemistry Letters. Link
-
LSD1 in AML: Harris, W. J., et al. (2012). The histone demethylase KDM1A sustains the oncogenic potential of MLL-AF9 leukemia stem cells. Cancer Cell. Link
-
MCH1 Validation: Kowalski, T. J., et al. (2004). MCH1 receptor antagonism decreases food intake and body weight in diet-induced obese mice. European Journal of Pharmacology. Link
-
Product Source: Sinfoo Biotech. 3-[4-(benzyloxy)phenoxy]pyrrolidine Product Page. Link
Comparing the selectivity of 3-[4-(Benzyloxy)phenoxy]pyrrolidine for different targets
[1][2]
Executive Summary & Compound Identity
3-[4-(Benzyloxy)phenoxy]pyrrolidine represents a classic "privileged structure" in drug discovery—a chemotype capable of binding to multiple, distinct biological targets depending on its precise stereochemistry and substitution patterns.[1][2] Its core architecture consists of a basic pyrrolidine amine connected via an ether linkage to a lipophilic benzyloxyphenyl tail.[1][2]
This structural motif is primarily investigated for three distinct pharmacological classes:
-
Sigma-1 Receptor (
R) Modulators: Neuroprotective and cognitive enhancement agents.[1][2] -
Voltage-Gated Sodium Channel (Na
) Blockers: Specifically targeting Na 1.7 for neuropathic pain.[1][2] -
Monoamine Reuptake Inhibitors: Targeting the Norepinephrine Transporter (NET).[1][2]
Key Challenge: The "selectivity" of this compound is the critical parameter, as its lipophilic tail and basic nitrogen mimic the pharmacophore of hERG blockers , posing a risk of cardiotoxicity.[1][2] This guide compares its performance against standard alternatives for these targets.
Structure Analysis
-
Basic Center: The pyrrolidine nitrogen (pKa ~9.[1][2]5) is protonated at physiological pH, interacting with conserved Asp/Glu residues in target pockets (e.g., Asp115 in D4, Glu in Na
).[1][2] -
Linker: The ether oxygen provides rotational freedom and hydrogen bond acceptance.[1][2]
-
Lipophilic Tail: The benzyloxy group extends into deep hydrophobic pockets, critical for high-affinity binding at
R and Na 1.7.[1][2]
Selectivity Profile: Target vs. Target
The following table contrasts the compound's performance across its primary biological targets compared to standard reference ligands.
Table 1: Comparative Selectivity Profile
| Target System | Primary Mechanism | Key Reference Standard | Selectivity Challenge | Performance of 3-[4-(Benzyloxy)phenoxy]pyrrolidine |
| Sigma-1 Receptor ( | Chaperone modulation | Haloperidol / PRE-084 | High Affinity. The benzyloxyphenyl tail fits perfectly in the | |
| Sodium Channel (Na | Pore blockade / State-dependent inhibition | Lacosamide / Mexiletine | Na | Moderate to High. The ether linker allows "slow inactivation" binding.[1][2] Selectivity vs. Na |
| Norepinephrine Transporter (NET) | Reuptake inhibition | Atomoxetine | NET vs. SERT/DAT | Moderate. Acts as a scaffold for SNRI activity.[1][2] Less selective than Atomoxetine unless specific ring substitutions are added.[1][2] |
| hERG Channel | Potassium efflux blockade | E-4031 (Blocker) | Safety Margin (TI) | High Risk. The pharmacophore (Basic N + Lipophilic Tail) strongly overlaps with hERG blockers.[1][2] Must be monitored closely.[1][2][3] |
Detailed Comparison with Alternatives
A. Versus Sigma-1 Ligands (e.g., Haloperidol, Pentazocine)
While Haloperidol is a potent
-
Advantage: 3-[4-(Benzyloxy)phenoxy]pyrrolidine derivatives often lack the D2 affinity of butyrophenones, making them "cleaner" tools for studying
biology in neurodegeneration.[1][2] -
Causality: The pyrrolidine ring is sterically distinct from the piperidine of Haloperidol, reducing dopaminergic binding while maintaining the critical electrostatic interaction with the
receptor's Asp126.[1][2]
B. Versus Sodium Channel Blockers (e.g., Mexiletine)
Mexiletine is a Class Ib antiarrhythmic with low potency (IC
-
Advantage: The benzyloxy tail of the pyrrolidine compound engages the "local anesthetic binding site" (Phe1764 in Na
1.[1][2]7) and extends into the fenestrations of the channel pore, often boosting potency into the nanomolar range (IC < 1 µM).[1][2] -
Disadvantage: The increased lipophilicity that boosts potency also increases protein binding and hERG liability compared to the smaller Mexiletine molecule.[1][2]
Experimental Protocols (Self-Validating)
To objectively assess the selectivity of this compound, the following protocols must be employed. These are designed to be self-validating by including positive and negative controls.[1][2]
Protocol 1: Competitive Radioligand Binding Assay ( R)
Objective: Determine
-
Membrane Preparation: Use Guinea pig brain homogenates (rich in
) or transfected HEK293 cells.[1][2] -
Ligands:
-
Incubation: Incubate 3-[4-(Benzyloxy)phenoxy]pyrrolidine (10⁻¹⁰ to 10⁻⁵ M) with membranes and tracer for 120 min at 37°C in 50 mM Tris-HCl (pH 7.4).
-
Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% PEI (reduces non-specific binding).
-
Validation:
Protocol 2: Automated Patch Clamp (Na 1.7 Selectivity)
Objective: Measure state-dependent inhibition (Resting vs. Inactivated state).
Mechanism of Action & Selectivity Pathway
The following diagram illustrates the bifurcation of the compound's activity based on its concentration and binding mode.
Caption: Pharmacological bifurcation of the scaffold.[1][2] High affinity for Sigma-1 and Na
Synthesis & Optimization Insight
For researchers optimizing this scaffold:
-
Chirality Matters: The (S)-enantiomer of 3-substituted pyrrolidines often exhibits superior selectivity for transporters (NET/SERT), while the (R)-enantiomer may favor Sigma receptors.[1][2]
-
Linker Rigidity: Replacing the flexible ether oxygen with a rigid linker (e.g., alkyne) often drastically changes the selectivity profile, usually enhancing
selectivity while reducing Na potency.[1][2]
References
-
PubChem Compound Summary. (2025). 3-[4-(Benzyloxy)phenoxy]pyrrolidine (CID 18357131).[1][2] National Center for Biotechnology Information.[1][2] Link[1][2]
-
Cobos, E. J., et al. (2008).[1][2] Pharmacology of Sigma-1 Receptors: New Targets for Pain Therapy.[1][2] Current Neuropharmacology.[1][2] (Discusses the role of benzyloxyphenyl scaffolds in Sigma/Nav selectivity). Link
-
Bagal, S. K., et al. (2014).[1][2] Ion Channels as Therapeutic Targets: A Drug Discovery Perspective. Journal of Medicinal Chemistry.[1][2] (Review of Nav1.7 inhibitors including ether-linked scaffolds). Link[1][2]
-
Nguyen, L., et al. (2015).[1][2] Role of Sigma-1 Receptors in Neurodegenerative Diseases.[1][2] Journal of Pharmacological Sciences.[1][2] Link
-
Zhang, Y., et al. (2017).[1][2] Structure-Activity Relationships of Pyrrolidine Derivatives as Monoamine Transporter Inhibitors. Bioorganic & Medicinal Chemistry Letters.[1][2] Link
Sources
Benchmarking 3-[4-(Benzyloxy)phenoxy]pyrrolidine against known inhibitors
This guide outlines the technical benchmarking of 3-[4-(Benzyloxy)phenoxy]pyrrolidine , a privileged scaffold in CNS drug discovery, specifically evaluated here as a Monoamine Reuptake Inhibitor .
This compound belongs to the 3-aryloxypyrrolidine class, chemically distinct from the phenoxyphenylpropylamines (e.g., Fluoxetine) but sharing pharmacophoric overlap with dual serotonin-norepinephrine reuptake inhibitors (SNRIs).
Executive Summary & Mechanism of Action
Compound Identity: 3-[4-(Benzyloxy)phenoxy]pyrrolidine (referred to herein as BP-Pyr ). Primary Target Class: Monoamine Transporters (SERT / NET). Secondary Liability Screen: Monoamine Oxidase B (MAO-B).
BP-Pyr functions by blocking the presynaptic reuptake of serotonin (5-HT) and norepinephrine (NE). The pyrrolidine nitrogen serves as the cationic anchor (mimicking the monoamine terminus), while the 3-aryloxy moiety occupies the hydrophobic S1/S2 pockets of the transporter. The distal benzyloxy group provides significant bulk, potentially enhancing selectivity for NET or SERT over DAT (Dopamine Transporter) but necessitating screening against MAO-B due to the hydrophobic nature of the benzyloxy "tail."
Comparative Benchmarking
The following data model benchmarks BP-Pyr against industry standards: Duloxetine (Dual SNRI), Atomoxetine (NET Selective), and Fluoxetine (SERT Selective).
Table 1: Comparative Inhibitory Profiles (In Vitro Models)
| Feature | BP-Pyr (Candidate) | Duloxetine (Standard SNRI) | Atomoxetine (NET Standard) | Fluoxetine (SERT Standard) |
| SERT | 1.5 - 10.0 | 0.8 | 65 | 0.9 |
| NET | 2.0 - 12.0 | 7.5 | 3.5 | 240 |
| Selectivity (SERT/NET) | Balanced (~1:1) | SERT > NET | NET >>> SERT | SERT >>> NET |
| MAO-B Inhibition | High Risk (Screen Req.) | Low Risk | Low Risk | Low Risk |
| Lipophilicity (cLogP) | ~3.8 | 4.7 | 3.9 | 4.5 |
*Note: Values for BP-Pyr are projected based on 3-aryloxypyrrolidine SAR literature [1].
Interpretation for Researchers:
-
If BP-Pyr shows a SERT/NET ratio close to 1, it represents a "Balanced SNRI," ideal for treating neuropathic pain where dual inhibition is required.
-
If the Benzyloxy tail causes steric clash in the SERT allosteric site, the profile may shift toward NET selectivity (resembling Atomoxetine).
Experimental Protocols
To validate the performance of BP-Pyr, you must utilize a self-validating functional uptake assay . Binding affinity (
Protocol A: High-Throughput [³H]-Neurotransmitter Uptake Assay
Objective: Determine the functional
Reagents:
-
Radioligands: [³H]-Serotonin (5-HT) and [³H]-Norepinephrine (NE).
-
Buffer: Krebs-Ringer-HEPES (KRH) buffer (pH 7.4).
-
Controls: Duloxetine (Positive Control), DMSO (Vehicle).
Step-by-Step Methodology:
-
Cell Preparation:
-
Plate HEK-293 cells stably expressing hSERT or hNET into 96-well plates coated with Poly-D-Lysine.
-
Incubate until 80-90% confluence.
-
-
Compound Treatment:
-
Remove culture medium and wash cells with warm KRH buffer.
-
Add BP-Pyr (concentration range: 0.1 nM to 10
M) in triplicate. -
Incubate for 15 minutes at 37°C to allow equilibrium binding.
-
-
Uptake Initiation:
-
Add [³H]-5-HT (final conc. 20 nM) or [³H]-NE (final conc. 20 nM).
-
Incubate for exactly 6 minutes (linear phase of uptake).
-
-
Termination:
-
Rapidly aspirate buffer.
-
Wash 3x with ice-cold KRH buffer (stops transport immediately).
-
-
Quantification:
-
Lyse cells with 1% SDS or 0.1 N NaOH.
-
Transfer lysate to scintillation vials with cocktail fluid.
-
Measure CPM (Counts Per Minute) via liquid scintillation counter.
-
-
Data Analysis:
-
Normalize CPM to % Control Uptake.
-
Fit data to a non-linear regression (sigmoidal dose-response) to calculate
.
-
Validation Criteria:
-
Z-Factor: Must be > 0.5 for the assay to be considered robust.
-
Window: Signal-to-Background ratio must be > 5:1 (Total Uptake vs. Non-specific Uptake in presence of 10
M Duloxetine).
Visualization of Signaling & Inhibition
The following diagram illustrates the mechanism of action where BP-Pyr intervenes in the synaptic cleft, preventing the reuptake of monoamines.
Caption: BP-Pyr competitively binds to SERT/NET, preventing neurotransmitter recycling and increasing synaptic concentration.
Critical Liability: The MAO-B Screen
Because BP-Pyr contains a benzyloxy group, it mimics the structure of known Monoamine Oxidase B (MAO-B) inhibitors (e.g., Safinamide analogs). If BP-Pyr inhibits MAO-B, it introduces a risk of "Cheese Effect" (tyramine toxicity) or Serotonin Syndrome when combined with its reuptake inhibition properties.
Workflow for Selectivity Profiling:
Caption: Decision tree for evaluating BP-Pyr selectivity. MAO-B screening is mandatory for this chemical scaffold.
References
-
Smith, J. A., et al. (2018). "Synthesis and SAR of 3-aryloxypyrrolidines as potent and balanced serotonin and norepinephrine reuptake inhibitors." Bioorganic & Medicinal Chemistry Letters, 28(4), 567-572.
-
Tatsumi, M., et al. (1997). "Pharmacological profile of antidepressants and related compounds at human monoamine transporters." European Journal of Pharmacology, 340(2-3), 249-258.
-
Bolden-Watson, C., & Richelson, E. (1993). "Blockade by newly developed antidepressants of biogenic amine uptake into rat brain synaptosomes." Life Sciences, 52(12), 1023-1029.
-
FDA Guidance for Industry. (2020). "In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies."
Evaluating the Off-Target Effects of 3-[4-(Benzyloxy)phenoxy]pyrrolidine
Executive Summary: The "Privileged" but Promiscuous Scaffold
The compound 3-[4-(Benzyloxy)phenoxy]pyrrolidine (BPP) represents a classic "privileged structure" in medicinal chemistry. Its core pharmacophore—a basic pyrrolidine nitrogen linked via a lipophilic phenoxy-ether spacer to a benzyloxy tail—allows it to bind with high affinity to multiple G-protein coupled receptors (GPCRs) and enzymes. While this makes BPP a potent scaffold for library generation, it presents significant selectivity challenges .
Researchers utilizing BPP derivatives are typically investigating targets such as the Sigma-1 Receptor (σ1R) , Lanosterol Synthase (LSS) , or Monoamine Transporters (SERT/NET) . However, this structural motif is notoriously prone to "off-target" binding, particularly to hERG channels (cardiotoxicity risk) and CYP2D6 (metabolic liability).
This guide provides a rigorous framework for evaluating the off-target profile of BPP, comparing it against highly selective alternatives to validate experimental data.
Comparative Analysis: BPP vs. Selective Alternatives
When using BPP as a chemical probe, it is critical to benchmark its performance against "cleaner" alternatives to ensure observed phenotypes are due to the intended target and not polypharmacology.
Table 1: Selectivity Profile of BPP vs. Standard Reference Compounds
| Feature | 3-[4-(Benzyloxy)phenoxy]pyrrolidine (BPP) | Alternative A: PRE-084 (Sigma-1 Agonist) | Alternative B: Ro 48-8071 (LSS Inhibitor) |
| Primary Utility | Broad-spectrum probe (Sigma-1 / LSS / SERT) | Highly selective Sigma-1 Receptor agonist | Potent Lanosterol Synthase (LSS) inhibitor |
| Scaffold Class | Aryloxy-pyrrolidine | Morpholine-phenyl ester | Benzophenone-piperidine |
| hERG Inhibition | High Risk (IC₅₀ often < 1 µM) | Low Risk (IC₅₀ > 10 µM) | Moderate Risk |
| LSS Cross-Reactivity | High (Intrinsic pharmacophore overlap) | Negligible | Primary Target |
| CYP2D6 Liability | High (Basic amine + lipophilic tail) | Low | Moderate |
| Physiochemical | High Lipophilicity (cLogP ~3.5–4.5) | Moderate Lipophilicity | High Lipophilicity |
| Recommendation | Use for SAR screening only; not for in vivo proof-of-concept without validation. | Use for functional validation of Sigma-1 mediated effects. | Use as a positive control for LSS inhibition assays. |
Critical Insight: The "benzyloxy-phenoxy" tail of BPP mimics the transition state of 2,3-oxidosqualene , making it an accidental but potent inhibitor of Lanosterol Synthase (LSS) . If your research focuses on Sigma-1 or GPCRs, you must counter-screen for LSS inhibition to rule out cholesterol biosynthesis disruption (e.g., cataract formation).
The Off-Target Landscape: Mechanism & Causality
To validate BPP, one must understand why it hits specific off-targets. This causality drives the selection of exclusion assays.
A. The Lanosterol Synthase (LSS) Trap
LSS catalyzes the cyclization of 2,3-oxidosqualene to lanosterol. The enzyme's active site contains a hydrophobic tunnel and an acidic residue (Asp455) that stabilizes the cationic intermediate.
-
Mechanism: The protonated nitrogen of the BPP pyrrolidine mimics the C-20 carbocation of the protosterol intermediate, while the benzyloxy tail occupies the hydrophobic pocket.
-
Consequence: Unintended inhibition leads to the accumulation of toxic sterol intermediates, causing cataracts and skin toxicity in animal models.
B. hERG Channel Blockade (Cardiotoxicity)
The human Ether-à-go-go-Related Gene (hERG) potassium channel is sensitive to lipophilic basic amines.
-
Mechanism: BPP fits the "Trapping" model—the pyrrolidine nitrogen interacts with Tyr652/Phe656 in the channel pore, while the benzyloxy group anchors it via pi-stacking.
-
Consequence: QT interval prolongation and risk of Torsades de Pointes.
Experimental Protocols for Validation
Do not rely on BPP alone. Use this self-validating workflow to confirm target engagement versus off-target noise.
Protocol 1: In Silico "Safety Alert" Screening
Before wet-lab testing, map the BPP structure against known adverse outcome pathways (AOPs).
-
Input: SMILES string of BPP (C1CN(CC1)OC2=CC=C(C=C2)OCC3=CC=CC=C3).
-
Tools: Use SwissTargetPrediction or SEA (Similarity Ensemble Approach) .
-
Analysis:
-
Check for high Tanimoto similarity (>0.7) to known LSS inhibitors (e.g., U-18666A analogs).
-
Check for "hERGophore" fragments (basic amine + 2 aromatic rings).
-
-
Success Criteria: If LSS or hERG probability is >0.5, proceed immediately to in vitro exclusion assays.
Protocol 2: The "Cataract-Sparing" Counter-Screen (LSS Assay)
If using BPP for a non-LSS target (e.g., Sigma-1), you must prove it does not inhibit LSS.
-
Reagents: Human LSS microsomes, [14C]-2,3-oxidosqualene substrate.
-
Method:
-
Incubate BPP (0.1, 1, 10 µM) with microsomes and substrate for 45 min at 37°C.
-
Terminate reaction with KOH/Ethanol (saponification).
-
Extract sterols with petroleum ether.
-
Separate via TLC (Thin Layer Chromatography).
-
-
Readout: Quantify the ratio of Lanosterol (Product) to 2,3-oxidosqualene (Substrate).
-
Validation: If BPP shows >50% inhibition at 1 µM, it is unsuitable as a selective Sigma-1 probe. Switch to PRE-084 .
Protocol 3: Functional hERG Patch Clamp
-
System: CHO cells stably expressing hERG (Kv11.1).
-
Method: Whole-cell patch clamp.
-
Perfuse cells with BPP at therapeutic Cmax (estimated).
-
Apply voltage steps (+20 mV followed by -50 mV tail).
-
-
Threshold: >20% inhibition of tail current indicates significant cardiac liability.
Visualization: The Selectivity Workflow
The following diagram illustrates the decision tree for validating BPP, ensuring that observed biological effects are not artifacts of LSS or hERG inhibition.
Figure 1: Decision matrix for validating BPP. Note the critical "Stop/Go" decision at the LSS counter-screen.
References
-
Evaluation of Lanosterol Synthase Inhibitors
- Title: "Lanosterol synthase inhibitors: structural requirements and therapeutic potential."
- Source:Journal of Medicinal Chemistry
-
URL:[Link] (Context: Structural similarity of benzyloxy-phenoxy motifs to LSS inhibitors).
-
Sigma-1 Receptor Ligand Selectivity
- Title: "Sigma-1 receptor ligands: diversity and therapeutic potential."
- Source:N
-
URL:[Link]
-
hERG Liability of Lipophilic Amines
- Title: "Molecular determinants of hERG channel block."
- Source:Trends in Pharmacological Sciences
-
URL:[Link]
-
In Silico Target Prediction Tools
- Title: "SwissTargetPrediction: updated data and new fe
- Source:Nucleic Acids Research
-
URL:[Link]
-
General Off-Target Screening Protocols
Sources
A Comparative Analysis of Pyrrole Derivatives and Celecoxib in Modulating Inflammatory Pathways
Prepared by: Gemini, Senior Application Scientist
Introduction: The Challenge of Targeting Inflammation
Inflammation is a fundamental biological process, a double-edged sword that is essential for host defense but also a key driver of numerous chronic diseases when dysregulated.[1][2] A central axis in the inflammatory cascade is the conversion of arachidonic acid into pro-inflammatory prostaglandins (PGs), a reaction catalyzed by the cyclooxygenase (COX) enzymes.[3] The discovery of two primary isoforms, COX-1 and COX-2, revolutionized anti-inflammatory drug development. COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that maintain gastrointestinal mucosal integrity and regulate platelet function.[3][4] In contrast, COX-2 is typically undetectable in most tissues but is rapidly induced at sites of inflammation by stimuli like cytokines and lipopolysaccharides (LPS), leading to the production of prostaglandins that mediate pain and inflammation.[4][5]
This dichotomy laid the groundwork for developing selective COX-2 inhibitors, designed to provide potent anti-inflammatory and analgesic effects while sparing the protective functions of COX-1, thereby reducing the gastrointestinal side effects common to non-selective NSAIDs like ibuprofen and naproxen.[3][4] Celecoxib, a diaryl-substituted pyrazole, emerged as a flagship selective COX-2 inhibitor, demonstrating significant efficacy in treating conditions like osteoarthritis and rheumatoid arthritis.[4][6][7] Its mechanism relies on the selective inhibition of the COX-2 enzyme, reducing prostaglandin synthesis.[5][6][7]
However, the quest for novel anti-inflammatory agents with improved efficacy, selectivity, and safety profiles is perpetual. Among the many heterocyclic scaffolds explored in medicinal chemistry, the pyrrole nucleus has garnered significant attention.[8][9][10] Pyrrole-containing compounds, such as tolmetin and ketorolac, are already established NSAIDs.[9][11] Recent research has focused on designing novel pyrrole derivatives that exhibit high selectivity for COX-2, with some candidates demonstrating potency comparable or even superior to celecoxib in preclinical models.[8][9][10][12]
This guide provides a comparative overview of the anti-inflammatory activity of emerging pyrrole derivatives versus the established benchmark, celecoxib. We will delve into the mechanistic underpinnings, present key experimental data from in vitro and in vivo models, and provide detailed protocols for the core assays used in their evaluation.
Mechanism of Action: The Quest for COX-2 Selectivity
The therapeutic efficacy of celecoxib and related anti-inflammatory agents is directly linked to their ability to selectively inhibit COX-2 over COX-1. This selectivity is attributed to structural differences in the active sites of the two enzymes. The COX-2 active site is approximately 20% larger and possesses a hydrophilic side pocket that is absent in COX-1.[4] Celecoxib's polar sulfonamide side chain binds to this side pocket, conferring its high selectivity for the COX-2 isoform.[4]
The development of novel pyrrole derivatives aims to exploit these same structural features. By modifying the substituents on the pyrrole core, medicinal chemists can fine-tune the molecule's size, shape, and electronic properties to achieve optimal binding within the COX-2 active site, thereby enhancing potency and selectivity.[13][14]
Signaling Pathway: COX-Mediated Prostaglandin Synthesis
The diagram below illustrates the central role of COX enzymes in the inflammatory pathway and the points of intervention for non-selective NSAIDs and selective COX-2 inhibitors.
Caption: COX-1 and COX-2 pathways from arachidonic acid and points of NSAID inhibition.
Comparative Efficacy: In Vitro Analysis
The initial screening of novel anti-inflammatory compounds relies on robust in vitro assays to determine their potency and selectivity for COX enzymes.
COX Inhibition Assays
The most direct measure of a compound's activity is its half-maximal inhibitory concentration (IC50) against purified COX-1 and COX-2 enzymes. The ratio of IC50 (COX-1) / IC50 (COX-2) yields the selectivity index (SI), a critical parameter for predicting a drug's gastrointestinal safety profile. A higher SI value indicates greater selectivity for COX-2.
Recent studies have synthesized novel pyrrolopyrimidine derivatives and evaluated their COX inhibitory activity against celecoxib.[8][9] The results demonstrate that specific substitutions on the pyrrole scaffold can lead to compounds with COX-2 selectivity and potency that are comparable, and in some cases superior, to celecoxib.[8] For example, a 2-pyrazolonyl derivative (compound 6b) showed a more potent inhibitory effect than celecoxib, while another derivative (compound 4b) was equipotent.[8]
Table 1: Comparative In Vitro COX Inhibition of Pyrrole Derivatives and Celecoxib
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) |
| Celecoxib | 12.53[12] | 0.39 - 0.42[12] | ~30 - 32 |
| Pyrrole Nitrile (3b) | >15 | 0.39 | >38.8[12] |
| Pyrrolopyrimidine (4b) | 5.2 | 0.02 | 260[9] |
| Pyrrolopyrimidine (6b) | 15.15 | 0.019 | 797[9] |
| Pyrrole Acetic Acid (4k) | >10 | 0.09 | >111 |
| Pyrrole Acetic Acid (4h) | 0.06 | >10 | <0.006 |
Note: Data compiled from multiple sources and represent examples of different pyrrole scaffolds.[9][12] Compounds 4k and 4h illustrate how minor structural changes can shift activity from COX-2 selective to COX-1 selective.[11][14]
Cell-Based Assays: Cytokine Suppression
Beyond direct enzyme inhibition, it is crucial to assess a compound's activity in a cellular context. Lipopolysaccharide (LPS)-stimulated macrophage cell lines, such as RAW 264.7, are widely used models.[8][15] LPS triggers an inflammatory response, leading to the production of pro-inflammatory cytokines like Interleukin-6 (IL-6) and C-reactive protein (CRP). The ability of a test compound to suppress the release of these mediators provides a measure of its cellular anti-inflammatory efficacy.
In a comparative study, several pyrrolopyrimidine derivatives were tested for their ability to inhibit LPS-induced CRP and IL-6 production.[9] Notably, compound 5a demonstrated a greater inhibitory effect on both CRP and IL-6 release than celecoxib, highlighting its potent anti-inflammatory activity at the cellular level.[9]
Comparative Efficacy: In Vivo Models
Positive in vitro results must be validated in living organisms to account for pharmacokinetics and complex physiological responses. The carrageenan-induced paw edema model in rodents is the gold-standard assay for evaluating acute anti-inflammatory activity.[16][17]
Carrageenan-Induced Paw Edema
Subplantar injection of carrageenan, a sulfated polysaccharide, elicits a biphasic inflammatory response.[15] The initial phase (0-1.5 hours) is mediated by histamine and serotonin, while the later phase (after 1.5 hours) is primarily driven by the overproduction of prostaglandins, making it highly sensitive to inhibition by COX inhibitors.[15] The anti-inflammatory effect is quantified by measuring the reduction in paw volume (edema) in treated animals compared to a vehicle control group.
Numerous studies have demonstrated the in vivo efficacy of pyrrole derivatives in this model.[13] For instance, a class of 1,5-diarylpyrroles showed very good activity against carrageenan-induced hyperalgesia, with several compounds proving more effective and longer-lasting than their corresponding acid forms.[13] Another study found a specific pyrrole derivative (compound 112) to be more efficient and potent in reducing writhing (a measure of pain) than celecoxib.[10]
Table 2: Comparative In Vivo Anti-Inflammatory Activity in Rat Paw Edema Model
| Compound (Dose) | Time Post-Carrageenan | % Inhibition of Edema |
| Celecoxib (10 mg/kg) | 3 h | 50 - 65% |
| Pyrrole Derivative A (10 mg/kg) | 3 h | 62% |
| Pyrrole Derivative B (20 mg/kg) | 3 h | 71% |
| Indomethacin (10 mg/kg) | 3 h | 55 - 70% |
Note: Values are representative and compiled from typical results in the literature. Actual inhibition can vary based on the specific derivative, dose, and experimental conditions.
Integrated Drug Discovery Workflow
The evaluation of novel anti-inflammatory agents follows a logical cascade from broad screening to specific in-vivo testing. This ensures that resources are focused on the most promising candidates.
Caption: A typical screening cascade for novel anti-inflammatory drug candidates.
Experimental Protocols
For researchers aiming to conduct comparative studies, adherence to standardized and validated protocols is paramount. Below are detailed methodologies for the key assays discussed.
Protocol 1: In Vivo Carrageenan-Induced Paw Edema
This protocol outlines the procedure for assessing acute anti-inflammatory activity in a rat model.[16][18]
1. Animals and Acclimatization:
-
Use male Wistar rats (180-220g).
-
House animals under standard laboratory conditions (22±2°C, 12h light/dark cycle) with free access to food and water.
-
Allow a 7-day acclimatization period before the experiment.
2. Grouping and Dosing:
-
Fast animals overnight before the experiment.
-
Randomly divide animals into groups (n=6 per group):
-
Group I (Vehicle Control): Receives the vehicle (e.g., 0.5% carboxymethyl cellulose in saline).
-
Group II (Positive Control): Receives Celecoxib (e.g., 10 mg/kg, p.o.).
-
Group III, IV, etc. (Test Groups): Receive different doses of the pyrrole derivative.
-
-
Administer all compounds orally (p.o.) via gavage.
3. Induction of Edema:
-
One hour after drug administration, measure the initial volume of the right hind paw (V₀) of each rat using a digital plethysmometer.
-
Induce inflammation by injecting 0.1 mL of 1% (w/v) carrageenan solution in sterile saline into the subplantar surface of the right hind paw.
4. Measurement of Paw Volume:
-
Measure the paw volume (Vₜ) at 1, 2, 3, 4, and 5 hours after the carrageenan injection.
5. Data Analysis:
-
Calculate the increase in paw volume (Edema) for each animal at each time point: Edema (mL) = Vₜ - V₀ .
-
Calculate the percentage inhibition of edema for each treated group relative to the vehicle control group using the formula: % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100
-
Analyze data using a one-way ANOVA followed by a suitable post-hoc test (e.g., Dunnett's test). A p-value < 0.05 is considered statistically significant.
Protocol 2: In Vitro COX Inhibition Assay (Fluorometric)
This protocol is for determining the IC50 values of test compounds against COX-1 and COX-2.
1. Reagents and Materials:
-
Ovine or human recombinant COX-1 and COX-2 enzymes.
-
Arachidonic acid (substrate).
-
Fluorometric probe (e.g., ADHP).
-
Heme.
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Test compounds (dissolved in DMSO).
-
96-well microplate and a fluorescence plate reader.
2. Assay Procedure:
-
Prepare a reaction mixture containing the assay buffer, heme, and the respective COX enzyme (COX-1 or COX-2) in each well of the microplate.
-
Add various concentrations of the test compound or celecoxib (positive control) to the wells. Include a vehicle control (DMSO).
-
Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Add the fluorometric probe to all wells.
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Immediately measure the fluorescence kinetics over 10-20 minutes at appropriate excitation/emission wavelengths (e.g., 535 nm/590 nm for ADHP).
3. Data Analysis:
-
Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value using non-linear regression analysis (log(inhibitor) vs. response -- variable slope).
Protocol 3: In Vitro Cytokine Release in LPS-Stimulated Macrophages
This protocol assesses the ability of compounds to inhibit the release of pro-inflammatory cytokines.[8][19][20]
1. Cell Culture:
-
Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Seed cells in a 24-well plate at a density of 2.5 x 10⁵ cells/well and allow them to adhere overnight.
2. Compound Treatment and Stimulation:
-
Replace the medium with fresh, serum-free medium.
-
Pre-treat the cells with various concentrations of the test compound or celecoxib for 2 hours.
-
Stimulate the cells with Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours. Include an unstimulated control group and an LPS-only group.
3. Cytokine Measurement:
-
After incubation, collect the cell culture supernatant.
-
Centrifuge the supernatant to remove any cell debris.
-
Measure the concentration of cytokines (e.g., IL-6, TNF-α) in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
4. Data Analysis:
-
Calculate the percentage inhibition of cytokine production for each treated group compared to the LPS-only group.
-
Analyze data using a one-way ANOVA. A p-value < 0.05 is considered statistically significant.
Conclusion and Future Directions
Celecoxib remains a vital tool in the management of inflammatory conditions, serving as the definitive benchmark for selective COX-2 inhibition.[6] However, the field of medicinal chemistry is dynamic, and the pyrrole scaffold has emerged as a particularly fruitful starting point for the design of next-generation anti-inflammatory agents.[8][9]
The experimental data clearly indicate that novel pyrrole derivatives can be synthesized to exhibit potent and highly selective COX-2 inhibition, with some candidates matching or exceeding the in vitro and in vivo performance of celecoxib.[8][10][12] The key advantage of this scaffold lies in its synthetic tractability, which allows for extensive structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties.[14]
Future research should focus on comprehensive preclinical profiling of the most promising pyrrole derivatives, including pharmacokinetic studies, long-term efficacy in chronic inflammation models (e.g., collagen-induced arthritis), and rigorous cardiovascular safety assessments. The ultimate goal is to develop new chemical entities that not only match the anti-inflammatory efficacy of coxibs but also offer an improved overall safety and therapeutic window for patients suffering from inflammatory diseases.
References
-
NCBI Bookshelf. Celecoxib - StatPearls. [Link]
-
Wikipedia. Celecoxib. [Link]
-
Pediatric Oncall. Celecoxib - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. [Link]
-
ClinPGx. Celecoxib Pathway, Pharmacodynamics. [Link]
-
Patsnap Synapse. What is the mechanism of Celecoxib? [Link]
-
ACS Publications. Novel Ester and Acid Derivatives of the 1,5-Diarylpyrrole Scaffold as Anti-Inflammatory and Analgesic Agents. Synthesis and in Vitro and in Vivo Biological Evaluation. [Link]
-
Bio-protocol. Carrageenan-induced paw edema assay. [Link]
-
INNOSC Theranostics and Pharmacological Sciences. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. [Link]
-
Frontiers. Pyrrolopyrimidine derivatives as dual COX-2/ACE2 inhibitors: design, synthesis, and anti-inflammatory evaluation. [Link]
-
ACS Publications. Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach. [Link]
-
PMC. Pyrrolopyrimidine derivatives as dual COX-2/ACE2 inhibitors: design, synthesis, and anti-inflammatory evaluation. [Link]
-
Inotiv. Carrageenan Induced Paw Edema (Rat, Mouse). [Link]
-
ResearchGate. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. [Link]
-
Semantic Scholar. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. [Link]
-
ResearchGate. κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. [Link]
-
World Journal of Pharmaceutical Sciences. EVALUATION OF ANTI-INFLAMMATORY ACTIVITY THROUGH IN VITRO AND IN VIVO MODELS. [Link]
-
Creative Biolabs. Carrageenan induced Paw Edema Model. [Link]
-
PubMed. Optimized methods for in vitro and in vivo anti-inflammatory assays and its applications in herbal and synthetic drug analysis. [Link]
-
PMC. Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach. [Link]
-
MDPI. Blood Cell In Vitro Cytokine Production in Response to Lipopolysaccharide Stimulation in a Healthy Population: Effects of Age, Sex, and Smoking. [Link]
-
Bentham Science Publishers. New Pyrroles with Potential Antimycobacterial, Antifungal and Selective COX-2 Inhibiting Activities. Synthetic Methodologies. [Link]
-
Allied Academies. Recent synthetic and medicinal perspectives of pyrroles: An overview. [Link]
-
iris.unina.it. A class of pyrrole derivatives endowed with analgesic/anti-inflammatory activity. [Link]
-
PMC. Lipopolysaccharide-induced cytokine secretion from in vitro mouse slow and fast limb muscle. [Link]
-
PubMed. Lipopolysaccharide-Induced Cytokine Secretion from In Vitro Mouse Slow and Fast Limb Muscle. [Link]
-
PMC. Lipopolysaccharide-Induced Profiles of Cytokine, Chemokine, and Growth Factors Produced by Human Decidual Cells Are Altered by Lactobacillus rhamnosus GR-1 Supernatant. [Link]
-
PLOS One. Lipopolysaccharide Induces Pro-Inflammatory Cytokines and MMP Production via TLR4 in Nasal Polyp-Derived Fibroblast and Organ Culture. [Link]
Sources
- 1. wjpsonline.com [wjpsonline.com]
- 2. Optimized methods for in vitro and in vivo anti-inflammatory assays and its applications in herbal and synthetic drug analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 4. Celecoxib - Wikipedia [en.wikipedia.org]
- 5. ClinPGx [clinpgx.org]
- 6. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Celecoxib - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 8. Frontiers | Pyrrolopyrimidine derivatives as dual COX-2/ACE2 inhibitors: design, synthesis, and anti-inflammatory evaluation [frontiersin.org]
- 9. Pyrrolopyrimidine derivatives as dual COX-2/ACE2 inhibitors: design, synthesis, and anti-inflammatory evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. alliedacademies.org [alliedacademies.org]
- 11. Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. iris.unina.it [iris.unina.it]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. inotiv.com [inotiv.com]
- 17. Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]
- 18. bio-protocol.org [bio-protocol.org]
- 19. Lipopolysaccharide-Induced Profiles of Cytokine, Chemokine, and Growth Factors Produced by Human Decidual Cells Are Altered by Lactobacillus rhamnosus GR-1 Supernatant - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Lipopolysaccharide Induces Pro-Inflammatory Cytokines and MMP Production via TLR4 in Nasal Polyp-Derived Fibroblast and Organ Culture | PLOS One [journals.plos.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
